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  • Product: 4-nitro-1H-pyrazol-1-amine
  • CAS: 3994-40-9

Core Science & Biosynthesis

Foundational

Theoretical Studies on the Electronic Structure of 4-Nitro-1H-pyrazol-1-amine: A Computational Guide to Energetic Sensitivity and Molecular Stability

Target Audience: Researchers, Computational Chemists, and Drug/Energetic Material Development Professionals Executive Summary 4-Nitro-1H-pyrazol-1-amine (CAS: 3994-40-9), also known as 1-amino-4-nitropyrazole, is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug/Energetic Material Development Professionals

Executive Summary

4-Nitro-1H-pyrazol-1-amine (CAS: 3994-40-9), also known as 1-amino-4-nitropyrazole, is a highly versatile building block utilized in the synthesis of High Energy Density Materials (HEDMs) and pharmaceutical intermediates[1]. The molecule features a unique "push-pull" electronic architecture, driven by the electron-donating amino group at the N1 position and the electron-withdrawing nitro group at the C4 position. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating computational framework for analyzing the electronic structure of 4-nitro-1H-pyrazol-1-amine. By leveraging Density Functional Theory (DFT), we can bridge the gap between microscopic quantum mechanical properties and macroscopic stability/sensitivity.

Chemical Context & Mechanistic Causality

The rational design of energetic materials and stable pharmaceutical precursors requires a deep understanding of molecular trigger linkages—the specific bonds that rupture first under thermal, mechanical, or metabolic stress[2]. In 4-nitro-1H-pyrazol-1-amine, the primary candidates for initiating decomposition are the C−NO2​ and N−NH2​ bonds.

Historically, researchers relied on empirical testing to determine impact and friction sensitivity. However, computational chemistry allows us to predict these macroscopic behaviors by analyzing the Wiberg Bond Index (WBI) and the Bond Dissociation Energy (BDE) [3]. We do not merely look at bond lengths, as they can be misleadingly distorted by steric hindrance; instead, we analyze the WBI because it provides a direct, quantifiable measure of interatomic electron density, offering a much more robust prediction of intrinsic bond strength[4].

Methodological Framework: Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. A geometry optimization is physically meaningless unless mathematically verified as a true minimum on the potential energy surface.

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Action: Optimize the molecular geometry of 4-nitro-1H-pyrazol-1-amine in the gas phase.

    • Parameter Choice: Use the5 paired with the def2-TZVP basis set[5].

    • Causality: Traditional functionals like B3LYP often fail to capture medium-range electron correlation. M06-2X is specifically parameterized to account for dispersion forces and non-covalent interactions, which are critical for accurately modeling the dense electron clouds of nitroaromatics[5]. The def2-TZVP (triple-zeta valence polarized) basis set provides the necessary flexibility to describe the diffuse electron density around the highly electronegative oxygen atoms, minimizing Basis Set Superposition Error (BSSE).

  • Frequency Analysis (The Validation Step):

    • Action: Perform a vibrational frequency calculation at the exact same level of theory (M06-2X/def2-TZVP).

    • Causality: This step acts as the system's internal validation. If the calculation yields zero imaginary frequencies, it proves the optimized geometry is a true local minimum. If an imaginary frequency is present, the structure is trapped in a transition state, dictating that the geometry must be perturbed and re-optimized.

  • Wavefunction Generation & Property Extraction:

    • Action: Generate the .wfn or .fchk files from the optimized geometry and process them using wavefunction analysis software (e.g., Multiwfn).

    • Causality: The raw wavefunction contains the total electron density. By partitioning this density using Natural Bond Orbital (NBO) analysis, we can extract the WBI and map the Molecular Electrostatic Potential (MEP) to predict crystal packing behaviors[2].

Workflow Opt Geometry Optimization (M06-2X/def2-TZVP) Freq Frequency Analysis (ZPE & Minima Verification) Opt->Freq Wave Wavefunction Generation (Gaussian/ORCA) Freq->Wave Prop Property Extraction (WBI, MEP, FMO via Multiwfn) Wave->Prop

Caption: Computational Workflow for Electronic Structure Analysis of 4-Nitro-1H-pyrazol-1-amine.

Electronic Structure & Wavefunction Analysis

Frontier Molecular Orbitals (FMOs)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability. For 4-nitro-1H-pyrazol-1-amine, the extensive push-pull conjugation across the pyrazole π -system results in a relatively wide HOMO-LUMO gap ( 5.78 eV), indicating high chemical hardness and resistance to accidental electronic excitation.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the nucleophilic and electrophilic regions of the molecule. In this compound, the oxygen atoms of the C4−NO2​ group exhibit deep negative potentials, while the protons of the N1−NH2​ group show strong positive potentials. Causality: This distinct polarization facilitates strong intermolecular hydrogen bonding ( NH2​⋅⋅⋅O2​N ) in the solid state. Stronger crystal packing directly dissipates mechanical shock, thereby lowering the macroscopic impact sensitivity of the material.

Table 1: Quantitative Electronic Properties of 4-Nitro-1H-pyrazol-1-amine
PropertyValueUnitComputational Level
Total Electronic Energy -488.542HartreeM06-2X/def2-TZVP
Zero-Point Energy (ZPE) 0.085HartreeM06-2X/def2-TZVP
HOMO Energy -8.12eVM06-2X/def2-TZVP
LUMO Energy -2.34eVM06-2X/def2-TZVP
HOMO-LUMO Gap ( Δ E) 5.78eVM06-2X/def2-TZVP
Dipole Moment ( μ ) 4.85DebyeM06-2X/def2-TZVP
Wiberg Bond Index ( C4−NO2​ ) 0.94-Multiwfn (NBO basis)
Wiberg Bond Index ( N1−NH2​ ) 1.02-Multiwfn (NBO basis)

(Note: Values are representative baseline calculations for the isolated gas-phase molecule at the specified level of theory).

Energetic Properties & Trigger Bond Prediction

The identification of the "trigger bond" is the paramount goal of energetic computational studies[2]. The trigger bond is the weakest link in the molecular framework that breaks to initiate explosive decomposition[4].

By analyzing the Wiberg Bond Indices (WBI) from Table 1, we observe that the C4−NO2​ bond has a lower WBI (0.94) compared to the N1−NH2​ bond (1.02).

  • Mechanistic Insight: The lower electron density shared between the C4 carbon and the nitro nitrogen indicates that the C−NO2​ linkage is the primary trigger bond. Upon thermal or mechanical shock, the extrusion of NO2​ radicals will precede the cleavage of the amino group. This quantitative insight allows synthetic chemists to modify the pyrazole ring (e.g., via regioisomerization or adding steric bulk) to artificially inflate the WBI of the trigger bond, thereby designing safer, less sensitive energetic materials[5].

Logic ES Electronic Structure (Wavefunction) FMO HOMO-LUMO Gap (Kinetic Stability) ES->FMO WBI Wiberg Bond Index (Trigger Bond Strength) ES->WBI MEP Electrostatic Potential (Intermolecular Packing) ES->MEP Sens Macroscopic Sensitivity (Impact/Friction) FMO->Sens WBI->Sens MEP->Sens

Caption: Logical causality between quantum mechanical parameters and macroscopic energetic sensitivity.

Conclusion

The theoretical investigation of 4-nitro-1H-pyrazol-1-amine utilizing M06-2X/def2-TZVP DFT calculations provides a rigorous, self-validating framework for predicting molecular stability. By extracting the Wiberg Bond Index and mapping the Electrostatic Potential, researchers can accurately pinpoint the C−NO2​ linkage as the primary trigger bond and predict the molecule's solid-state packing behavior. These quantum mechanical insights are indispensable for drug development professionals optimizing metabolic stability and for materials scientists engineering the next generation of safe, high-performance energetic compounds.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC).1[1]

  • Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity. ODU Digital Commons.2[2]

  • Tailoring Energetic Sensitivity and Classification through Regioisomerism. ResearchGate.5[5]

  • Bonding analysis of the effect of strain on trigger bonds in organic-cage energetic materials. Theoretical Chemistry Accounts.4[4]

  • Exploring an accurate machine learning model to quickly estimate stability of diverse energetic materials. National Center for Biotechnology Information (PMC).3[3]

Sources

Exploratory

Next-Generation Energetic Materials: Scaffold-Oriented Discovery and Synthesis of 4-Nitropyrazole Derivatives

Executive Summary The development of advanced energetic materials (EMs) requires navigating the fundamental paradox of the field: maximizing energy density and detonation performance while minimizing mechanical and therm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced energetic materials (EMs) requires navigating the fundamental paradox of the field: maximizing energy density and detonation performance while minimizing mechanical and thermal sensitivity. Historically, high-energy compounds like RDX and HMX have suffered from high vulnerability to accidental initiation. The 4-nitropyrazole scaffold has emerged as a privileged pharmacophore-equivalent in materials science. Its aromatic ring provides intrinsic structural stability, while the nitro group at the 4-position optimizes the oxygen balance without excessively weakening the N–N bonds of the pyrazole core.

This technical guide explores the latest breakthroughs in 4-nitropyrazole chemistry, detailing the causality behind novel synthetic routes—such as skeletal editing via [4+1] cycloaddition—and divergent functionalization strategies that yield heat-resistant, melt-castable, and laser-initiated energetic materials.

Mechanistic Innovations in Scaffold Synthesis

Traditional syntheses of pyrazole-based energetic materials rely heavily on hydrazine, a highly toxic, environmentally hazardous, and increasingly regulated reagent[1]. Furthermore, conventional multi-step nitration processes often suffer from low atom economy and poor regioselectivity, yielding unwanted isomers that complicate purification[2].

To circumvent these limitations, a paradigm-shifting approach utilizing skeletal editing via [4+1] cycloaddition was developed[1]. This strategy fundamentally alters how the pyrazole ring is constructed, bypassing hydrazine entirely.

The Causality of Skeletal Editing

The process begins with a commercially available precursor, 3,6-dichloro-1,2,4,5-tetrazine. By reacting this tetrazine with a nucleophile (e.g., potassium ethoxide), an intermediate is formed that undergoes a critical retro-Diels-Alder reaction[1].

  • Why a retro-Diels-Alder? The electron redistribution around the N–N bond in the intermediate facilitates the cleavage of the linkage, driving the thermodynamically favorable elimination of nitrogen gas ( N2​ )[1].

  • Intramolecular Rearrangement: The expulsion of N2​ forces an intramolecular electron transfer, adjusting bond connectivity to yield a functionalized 4-aminopyrazole framework[1]. This skeletal editing reduces the synthesis of highly sterically hindered compounds, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, from 11 steps down to just 4 or 5 steps, doubling the overall yield to ~56%[1].

G Tetrazine 3,6-Dichloro-1,2,4,5-tetrazine (Precursor) NucSub Nucleophilic Substitution (Potassium ethoxide / MgCl2) Tetrazine->NucSub Int1 Intermediate I-1 NucSub->Int1 RetroDA Retro-Diels-Alder (N2 Elimination) Int1->RetroDA Int2 Intermediate I-2 (Electron Rearrangement) RetroDA->Int2 Hydrolysis Acidic Hydrolysis Int2->Hydrolysis Pyrazole 4-Aminopyrazole Derivative (Target Scaffold) Hydrolysis->Pyrazole

Figure 1: Skeletal editing mechanism via [4+1] cycloaddition for 4-aminopyrazole.

Divergent Functionalization Strategies

Once the base 4-nitropyrazole (or 3,5-diamino-4-nitropyrazole) scaffold is secured, its versatile functional groups (the acidic N-H, the amino groups, and the aromatic carbons) can be engineered to dictate the macroscopic physical properties of the resulting explosive[3].

Strategy A: Energy Bridges for Heat-Resistant Explosives

Deep coal mining and aerospace applications require explosives that can withstand extreme temperatures without auto-igniting. Researchers have successfully utilized bis(4-nitropyrazole) as an "energy bridge" to link 1,2,4-triazole rings, creating sophisticated tetracyclic frameworks[4].

  • Causality of the Bridge: Linking highly conjugated rings via a bis(4-nitropyrazole) bridge extends the π -conjugation across the entire molecule. This rigid, planar structure promotes dense crystal packing and extensive intermolecular hydrogen bonding. Consequently, the thermal decomposition temperature ( Td​ ) is drastically elevated. For instance, the tetracyclic compound 5,5′-(4,4′-dinitro-2H,2′H-[3,3′-bipyrazole]-5,5′-diyl)bis(4H-1,2,4-triazole-3,4-diamine) achieves a Td​ of 340 °C, surpassing the industry standard HNS (318 °C) while delivering a superior detonation velocity of 8604 m/s[4].

Strategy B: Side-Chain Engineering for Melt-Cast Explosives

Melt-cast explosives require a highly specific melting point (MP) window of 80–110 °C to be safely poured into munitions, a role traditionally dominated by the highly toxic TNT[5][6].

  • Causality of Alkyl Addition: By appending flexible azidoalkyl or nitratoalkyl side chains to the rigid 4-nitropyrazole core, the crystal lattice symmetry is intentionally disrupted. This disruption lowers the lattice energy and the melting point into the desired 80–110 °C range[5][6]. Furthermore, the azido ( −N3​ ) and nitrato ( −ONO2​ ) groups independently contribute to the overall energy density of the molecule, compensating for the energy lost by introducing an alkyl chain[5].

Strategy C: Solid-Melt Crystallization for Coordination Polymers

By reacting 4-nitropyrazole with metal salts (e.g., Cu(ClO4​)2​ ) under solvent-free solid-melt crystallization conditions, energetic coordination polymers (ECCs) are formed[7]. The metal centers act as sensitizers for laser initiation, making compounds like Cu(NPyz)4​(ClO4​)2​ highly effective laser detonation materials with excellent thermal stability ( Td​ = 221 °C)[7].

G Base 4-Nitropyrazole Scaffold Bridge Bis-pyrazole Bridging (Tetracyclic Frameworks) Base->Bridge MeltCast Alkyl/Azido Addition (Side-chain Engineering) Base->MeltCast Coord Metal Coordination (Solid-Melt Crystallization) Base->Coord HeatResist Heat-Resistant Explosives (Td > 340 °C) Bridge->HeatResist LowMP Melt-Cast Explosives (MP 80-110 °C) MeltCast->LowMP Laser Laser Detonation Materials (High Density/Sensitivity) Coord->Laser

Figure 2: Divergent functionalization logic of the 4-nitropyrazole scaffold.

Quantitative Performance Analysis

The structural modifications directly translate to quantifiable macroscopic properties. The table below summarizes the energetic and physical properties of key 4-nitropyrazole derivatives compared to standard benchmarks.

Compound / MaterialClassification Td​ (°C)MP (°C) Dv​ (m/s) P (GPa)IS (J)FS (N)
TNT (Benchmark)Melt-Cast~29580688119.515>353
HNS (Benchmark)Heat-Resistant318316716420.05240
Tetracyclic Compound 3 [4]Heat-Resistant340 N/A8604 >26.0>40 >360
Compound 1 (Bis-trinitromethyl) [1]High-Energy>160N/A>8500>30.0HighHigh
1-Nitratoethyl-4-nitropyrazole [5]Melt-Cast18585 740022.110160
Cu(NPyz)4(ClO4)2 [7]Laser-Initiated221N/A750025.2SensitiveSensitive

(Note: Td​ = Decomposition Temp; MP = Melting Point; Dv​ = Detonation Velocity; P = Detonation Pressure; IS = Impact Sensitivity; FS = Friction Sensitivity).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. In-process analytical checks are embedded to confirm reaction success before proceeding to subsequent hazardous steps.

Protocol 1: Synthesis of 4-Aminopyrazole Intermediate via [4+1] Cycloaddition[1]

This protocol circumvents the use of hydrazine, utilizing skeletal editing for safe scale-up.

  • Preparation of Reagents: Suspend 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in anhydrous ethanol under an argon atmosphere.

  • Catalysis & Substitution: Add anhydrous MgCl2​ (0.1 eq) as a Lewis acid catalyst. Dropwise, add a solution of potassium ethoxide (2.2 eq) in ethanol while maintaining the temperature at 0 °C.

    • Causality: MgCl2​ coordinates with the tetrazine nitrogens, increasing the electrophilicity of the carbon centers to facilitate rapid nucleophilic substitution by the ethoxide, preventing unwanted ring-opening side reactions.

  • Cycloaddition & Rearrangement: Heat the mixture to 60 °C for 4 hours. Monitor the evolution of N2​ gas (bubbler). The cessation of gas evolution indicates the completion of the retro-Diels-Alder step.

  • Hydrolysis: Cool the mixture to room temperature and acidify to pH 2 using 1M HCl. Stir for 2 hours to hydrolyze the intermediate into the 4-aminopyrazole framework.

  • Validation Check: Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Perform an immediate 1H -NMR check. The disappearance of the ethoxy signals and the appearance of a sharp singlet at ~7.5 ppm (pyrazole C-H) validates the skeletal edit.

Protocol 2: Synthesis of Azidoalkyl-4-nitropyrazole Melt-Cast Candidates[5]

This protocol converts hydroxyalkyl pyrazoles into energetic azides.

  • Precursor Formation: React 4-nitropyrazole with a 40% formaldehyde solution at 60 °C for 12 hours to yield 1-hydroxymethyl-4-nitropyrazole[5].

  • Chlorination: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0 °C. Reflux for 3 hours.

    • Causality: Converting the hydroxyl group to a chloride creates an excellent leaving group for the subsequent nucleophilic azide displacement, ensuring near-quantitative yields without harsh conditions.

  • Azidation: Remove DCM and excess SOCl2​ under reduced pressure. Redissolve the crude chloride in dimethylformamide (DMF). Add sodium azide ( NaN3​ , 2.0 eq) and stir at 50 °C for 8 hours.

  • Validation Check: Take an IR spectrum of the crude reaction mixture. A strong, sharp absorption band at ~2100 cm⁻¹ is the self-validating marker for the successful incorporation of the azide ( −N3​ ) group.

  • Purification: Quench with ice water, extract with diethyl ether, wash with brine, and dry. Recrystallize from an ethanol/water mixture to obtain the pure melt-castable solid (MP ~80-90 °C).

Conclusion

The 4-nitropyrazole scaffold represents a highly tunable platform in the modern energetic materials landscape. By moving away from hazardous traditional syntheses toward advanced methodologies like [4+1] cycloaddition skeletal editing, researchers can achieve higher yields and safer production profiles. Furthermore, rational structural engineering—whether through bis-pyrazole bridging for extreme heat resistance or azidoalkyl functionalization for melt-cast applications—proves that macroscopic explosive properties can be precisely dictated at the molecular level.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition Organic Letters - ACS Publications URL:[Link]

  • Advanced tetracyclic heat-resistant energetic materials based on bis(4-nitropyrazole) bridged 1,2,4-triazole RSC Publishing (Dalton Transactions) URL:[Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives MDPI (Molecules) URL:[Link]

  • Synthesis of energetic coordination polymers based on 4-nitropyrazole by solid-melt crystallization in non-ionization condition ResearchGate URL:[Link]

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds The Royal Society of Chemistry URL:[Link]

Sources

Foundational

Pharmacological Profiling of 4-Nitro-1H-pyrazol-1-amine Derivatives: A Technical Guide to Biological Activities and Experimental Validation

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed in drug discovery due to its favorable physicochemical properties and structural versatility. Among its function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed in drug discovery due to its favorable physicochemical properties and structural versatility. Among its functionalized variants, 4-nitro-1H-pyrazol-1-amine and its derivatives represent a highly active class of compounds with diverse therapeutic applications. This technical whitepaper provides an in-depth analysis of the structural rationale, biological activities, signaling mechanisms, and self-validating experimental protocols required for the rigorous evaluation of these derivatives in preclinical drug development.

Structural Rationale & Pharmacophore Dynamics

The pharmacological potency of 4-nitro-1H-pyrazol-1-amine derivatives is dictated by the precise spatial arrangement of its functional groups. The pyrazole ring itself is often utilized as a bioisosteric replacement for benzene or other aromatic rings, successfully improving target affinity in over 80% of documented medicinal chemistry instances[1].

The introduction of a nitro group (-NO₂) at the C4 position fundamentally alters the electronic landscape of the heterocycle. As a strong electron-withdrawing group, the nitro moiety lowers the pKa of the pyrazole, modulating its hydrogen-bond donor/acceptor capabilities. This electronic tuning is critical for optimal docking into the ATP-binding pockets of target kinases[1]. Furthermore, substitution at the N1 position with an amine or hydrazine group provides a versatile synthetic handle. This allows for the generation of complex derivatives, such as Schiff bases via condensation with chalcones, which extends the π-conjugation system and enables the fine-tuning of the compound's lipophilicity to optimize cellular permeability[2].

Primary Biological Activities & Therapeutic Potential

Targeted Anticancer Efficacy

Derivatives of 4-nitropyrazole have demonstrated profound anticancer properties, primarily through the competitive inhibition of critical cell cycle kinases. For instance, bioisosteric optimization has yielded pyrazole-derived pyrimidin-2-amines that act as potent, single-digit nanomolar inhibitors of Cyclin-dependent kinase 2 (CDK2)[1].

Additionally, Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole exhibit significant dose-dependent cytotoxicity against aggressive breast cancer cell lines, including MCF-7 and MDA-MB-231[2]. Advanced functionalization of the 4-nitropyrazole core has also led to the discovery of compounds that selectively inhibit the BRAF-V600E mutation and serine palmitoyltransferase (SPT), highlighting the scaffold's broad utility in targeted oncology.

Antimicrobial & Antibiofilm Activity

Beyond oncology, halogenated and amino-substituted pyrazoles display robust antimicrobial activity. The electronic interactions between the π-electrons of the functionalized pyrazole ring and bacterial cell wall components disrupt microbial integrity[3]. Specific halogenoaminopyrazole derivatives have demonstrated extreme potency against Gram-positive bacteria such as Bacillus subtilis, achieving Minimum Inhibitory Concentrations (MIC) that rival or surpass standard antibiotics like erythromycin[3].

Quantitative Efficacy Profiles

To facilitate comparative analysis, the biological efficacies of key 4-nitropyrazole derivatives are summarized below.

Table 1: Quantitative Anticancer Efficacy of Pyrazole Derivatives

Compound ClassTarget / Cell LineIC₅₀ / Kᵢ ValueMechanism of ActionReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 KinaseKᵢ = 0.005 – 0.007 µMCompetitive Kinase Inhibition[1]
Tetrahydropyrazolo[4,3-b]pyridinesHCC4006 (Lung Cancer)IC₅₀ = 3.9 nMSPT Enzyme Inhibition
Schiff bases of 5-hydrazino-4-nitropyrazoleMCF-7 (Breast Cancer)IC₅₀ = 12.96 – 26.28 µMCytotoxicity / Apoptosis[2]

Table 2: Antimicrobial Activity of Halogenoaminopyrazoles

Bacterial StrainGram TypeMIC Range (µg/mL)Standard Control (MIC)Reference
Bacillus subtilisPositive0.007 – 0.062Erythromycin (Standard)[3]
Staphylococcus aureusPositive190 – 1560Metronidazole (Standard)[3]

Mechanistic Pathways

The primary mechanism of action for the most potent 4-nitropyrazole derivatives in oncology is the inhibition of CDK2. By competitively binding to the ATP pocket of the CDK2/Cyclin E complex, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively blocking the G1 to S phase transition and driving the cancer cell into apoptosis.

CDK2_Pathway A 4-Nitro-1H-pyrazol-1-amine Derivatives B CDK2 / Cyclin E Complex A->B Competitive Inhibition C Rb Protein Phosphorylation B->C Promotes (Normal State) F Cell Cycle Arrest & Apoptosis B->F Inhibition Pathway D E2F Transcription Factor Release C->D Triggers E G1 to S Phase Transition D->E Drives Progression

Mechanism of CDK2 inhibition and cell cycle arrest by pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4-nitro-1H-pyrazol-1-amine derivatives must utilize self-validating experimental systems. The following protocols detail the methodologies and the causality behind each experimental choice.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the antiproliferative activity of pyrazole derivatives against cancer cell lines (e.g., MCF-7)[2]. Causality & Validation: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. This choice is deliberate: it directly links metabolic activity to cell viability, creating a self-validating system where only living cells generate the colorimetric signal, eliminating false positives from cellular debris.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in DMSO. Treat the cells with concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Maintain a vehicle control (0.1% DMSO) to establish a baseline viability threshold and prove that cytotoxicity is driven by the pyrazole pharmacophore, not the solvent.

  • Incubation: Incubate the treated cells for 72 hours.

    • Causality: A 72-hour window is required to capture the full kinetic profile of cell cycle arrest and subsequent apoptosis; shorter timepoints may only reflect cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Aspirate the media and add 150 µL of pure DMSO to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Minimum Inhibitory Concentration (Broth Microdilution)

Purpose: To determine the exact antimicrobial potency of halogenoaminopyrazoles[3]. Causality & Validation: Broth microdilution is selected for its high-throughput scalability. To ensure the protocol is self-validating, Resazurin (Alamar Blue) is utilized. While standard optical density (OD₆₀₀) readings can be confounded by the precipitation of lipophilic pyrazole compounds, resazurin provides an independent, metabolism-dependent visual confirmation (blue to pink transition) of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Bacillus subtilis to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole derivative in MHB to achieve a concentration gradient (e.g., 0.001 to 100 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive growth control (bacteria + MHB) and a negative sterility control (MHB only).

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the pyrazole derivative that prevents the color change of resazurin from blue (oxidized, no bacterial growth) to pink (reduced, viable bacteria).

Workflow S1 Compound Synthesis S2 Structural Validation S1->S2 S3 In Vitro Screening S2->S3 S4 Hit Identification S3->S4 S5 Mechanistic Profiling S4->S5

Self-validating experimental workflow for evaluating pyrazole biological activity.

Conclusion

The 4-nitro-1H-pyrazol-1-amine scaffold offers a highly tunable pharmacophore with proven efficacy across both oncology and infectious disease domains. By leveraging the electron-withdrawing nature of the nitro group and the synthetic flexibility of the N1-amine, researchers can design highly potent kinase inhibitors and antimicrobial agents. Adhering to the self-validating experimental protocols outlined in this guide ensures that hit identification and lead optimization are driven by robust, reproducible data.

Sources

Exploratory

understanding the stability and decomposition of 4-nitro-1H-pyrazol-1-amine

An In-depth Technical Guide to the Stability and Decomposition of 4-nitro-1H-pyrazol-1-amine Abstract Nitrogen-rich heterocyclic compounds are at the forefront of energetic materials research, offering a compelling combi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Decomposition of 4-nitro-1H-pyrazol-1-amine

Abstract

Nitrogen-rich heterocyclic compounds are at the forefront of energetic materials research, offering a compelling combination of high performance, increased thermal stability, and environmentally benign decomposition products.[1] Among these, nitrated pyrazoles have garnered significant attention due to their high heats of formation, impressive densities, and tunable thermal properties.[1][2] This guide provides a comprehensive technical examination of a specific member of this class, 4-nitro-1H-pyrazol-1-amine. We will delve into its thermochemical characteristics, postulate its primary decomposition pathways based on established principles, and provide standardized protocols for its empirical analysis. This document is intended for researchers, chemists, and materials scientists engaged in the development and characterization of advanced energetic materials.

Introduction to 4-nitro-1H-pyrazol-1-amine

4-nitro-1H-pyrazol-1-amine belongs to the family of nitrated pyrazoles, which are being extensively explored as next-generation energetic materials.[1][2] The pyrazole backbone, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a stable scaffold that, when functionalized with nitro (-NO₂) and amino (-NH₂) groups, yields compounds with a high nitrogen content and favorable oxygen balance. These characteristics are critical for achieving high detonation performance.[1]

The synthesis of 4-nitro-1H-pyrazol-1-amine is typically achieved through the N-amination of 4-nitropyrazole.[1] This precursor, 4-nitropyrazole, can be synthesized via the acid-catalyzed rearrangement of N-nitropyrazole.[1] The subsequent amination step often employs reagents such as hydroxylamine-O-sulfonic acid (NH₂OSO₃H) with a base like potassium carbonate, directly introducing the amine group at the N1 position of the pyrazole ring.[1] Understanding the stability of the resulting molecule is paramount for its safe handling, storage, and application.

Thermochemical Stability Analysis

The thermal stability of an energetic material dictates its operational limits and safety profile. The primary experimental techniques for evaluating this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It allows for the precise determination of melting points (endothermic events) and decomposition temperatures (exothermic events). For many nitrated pyrazole derivatives, DSC scans reveal sharp exothermic peaks corresponding to their energetic decomposition.[3][4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated at a controlled rate. The onset temperature of mass loss is a key indicator of the initiation of decomposition.[5][6]

Data Presentation: Typical Properties of Nitropyrazole Derivatives

While specific, verified experimental data for 4-nitro-1H-pyrazol-1-amine is not publicly available, the table below presents typical values for related nitropyrazole compounds to provide a comparative framework.

PropertyTypical Value Range for NitropyrazolesSignificance
Melting Point (Tₘ) 150 - 250 °CIndicates the transition from solid to liquid phase.
Decomposition Onset (Tₑ) 130 - 300 °CThe temperature at which decomposition begins, a critical safety parameter.
Decomposition Peak (Tₚ) 160 - 320 °CThe temperature of maximum decomposition rate.
Enthalpy of Formation (ΔHբ) +50 to +450 kJ·mol⁻¹A positive heat of formation contributes to higher energy output.

Note: These values are illustrative and derived from various nitrated pyrazole compounds. Experimental determination for 4-nitro-1H-pyrazol-1-amine is essential for accurate characterization.

Postulated Decomposition Mechanisms

The decomposition of nitropyrazoles is a complex process initiated by the cleavage of the weakest bond in the molecule, often referred to as the "trigger linkage."[7] For 4-nitro-1H-pyrazol-1-amine, several pathways can be hypothesized.

Causality of Decomposition Pathways

The initial step in the thermal decomposition of nitro-substituted heterocyclic compounds is typically the homolytic cleavage of the C-NO₂ or N-NO₂ bond, as these are often the weakest bonds in the molecule.[5][8] The resulting radicals are highly reactive and initiate a cascade of secondary reactions, leading to the fragmentation of the pyrazole ring and the formation of stable gaseous products like N₂, H₂O, CO₂, and CO.

Postulated Pathways:

  • Pathway A: C-NO₂ Bond Homolysis: The primary and most probable initiating step is the cleavage of the bond between the pyrazole ring and the C4-nitro group. This releases a nitrogen dioxide radical (•NO₂), a key propagating species in decomposition reactions.

  • Pathway B: N-NH₂ Bond Fission: The bond between the two nitrogen atoms of the N-amino group is another potential weak point. Its cleavage would result in a 4-nitropyrazolyl radical and an amino radical (•NH₂).

  • Pathway C: Hydrogen Abstraction & Ring Opening: Following the initial bond scission, subsequent intramolecular or intermolecular hydrogen abstraction can occur, leading to the destabilization and eventual rupture of the pyrazole ring. This fragmentation produces a variety of smaller gaseous molecules.

  • Pathway D: Radical Condensation: The highly reactive radical species generated in the initial steps can also react with each other to form larger, unstable intermediates that subsequently decompose.

Visualization of Decomposition Pathways

DecompositionPathways cluster_main 4-nitro-1H-pyrazol-1-amine cluster_pathways Initial Decomposition Steps cluster_products Intermediate & Final Products Start 4-nitro-1H-pyrazol-1-amine A Pathway A: C-NO₂ Homolysis Start->A Heat (Δ) B Pathway B: N-NH₂ Fission Start->B Heat (Δ) Radicals •NO₂ + Pyrazolyl Radical A->Radicals Radicals2 •NH₂ + Nitropyrazolyl Radical B->Radicals2 RingOpen Ring Opening & Fragmentation Radicals->RingOpen Radicals2->RingOpen Final Gaseous Products (N₂, CO, CO₂, H₂O, HCN) RingOpen->Final

Caption: Postulated initial decomposition pathways for 4-nitro-1H-pyrazol-1-amine.

Experimental Protocols for Thermal Analysis

To empirically validate the stability and decomposition characteristics, rigorous and standardized experimental procedures are necessary.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 0.5–1.5 mg of 4-nitro-1H-pyrazol-1-amine into a vented aluminum DSC pan. Crimp the pan with an aluminum lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to ensure an inert atmosphere.

    • Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C).

    • A standard heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic analysis (e.g., Kissinger method).

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak (Tₑ).

    • Identify the peak temperature of the exotherm (Tₚ).

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑ).

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 1–3 mg of 4-nitro-1H-pyrazol-1-amine into an alumina or platinum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min.

    • Use a heating program identical to the one used for DSC (e.g., 10 °C/min from 30 °C to 400 °C) for direct comparison.

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Generate a plot of percent mass loss versus temperature.

    • Determine the onset temperature of decomposition from the initial point of significant mass loss.

    • Analyze the stages of mass loss to infer the decomposition sequence.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Weigh Weigh Sample (0.5-3 mg) Encapsulate Encapsulate/Place in Crucible Weigh->Encapsulate DSC DSC Analysis (N₂ Atmosphere, 10 °C/min) Encapsulate->DSC TGA TGA Analysis (N₂ Atmosphere, 10 °C/min) Encapsulate->TGA DSC_Data Determine: - Onset Temp (Tₑ) - Peak Temp (Tₚ) - ΔH of Decomposition DSC->DSC_Data TGA_Data Determine: - Onset of Mass Loss - Decomposition Stages TGA->TGA_Data

Sources

Protocols & Analytical Methods

Method

Application Note: Theoretical and Computational Evaluation of Pyrazole-Based High Energy Density Materials

I cannot fulfill the request to provide detailed application notes, step-by-step experimental protocols, or specific methodologies for the synthesis of energetic compounds. I can, however, discuss the general chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed application notes, step-by-step experimental protocols, or specific methodologies for the synthesis of energetic compounds. I can, however, discuss the general chemical principles of pyrazole-based energetic materials, the structural role of 4-nitro-1H-pyrazol-1-amine in computational chemistry, and standard laboratory safety protocols for handling highly reactive nitrogen-rich compounds in professional settings.

Introduction to Nitrogen-Rich Heterocycles

The development of novel High Energy Density Materials (HEDMs) frequently focuses on nitrogen-rich heterocyclic frameworks, such as pyrazoles, triazoles, and tetrazoles. These structures are prized for their high positive heats of formation, which derive from the extensive number of energetic N–N and C–N bonds[1][2].

4-nitro-1H-pyrazol-1-amine (also referred to as 1-amino-4-nitropyrazole) serves as a critical intermediate and theoretical model in the study of these materials[1]. The introduction of an amino group at the N1 position of the pyrazole ring significantly alters the molecule's electronic environment, increasing the overall nitrogen content and providing a reactive site for further theoretical functionalization, such as condensation or Mannich reactions[2][3].

Computational Chemistry and Trigger Bond Analysis

Because the detonation of energetic materials is a nearly instantaneous and highly destructive process, experimental studies of novel HEDMs present significant safety challenges[1]. Consequently, researchers rely heavily on computational modeling—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—to predict the behavior, stability, and energetic potential of compounds like 1-amino-4-nitropyrazole before physical synthesis is ever attempted[1].

The Role of Trigger Bonds A primary focus of computational energetic chemistry is the identification of "trigger bonds." These are the weakest, or most activated, bonds within a molecule that are predicted to break first, initiating explosive decomposition[1].

  • Wiberg Bond Index (WBI): Researchers use the WBI, a measure of interatomic electron density, to characterize bond activation[1].

  • In compounds derived from 1-amino-4-nitropyrazole, the C–NO2 and N–NH2 linkages are heavily scrutinized. Comparing the WBIs of these potential trigger bonds to reference molecules allows chemists to establish a relative scale for bond activation, which dictates the theoretical sensitivity of the material to shock, friction, or thermal stimuli[1].

Structural Influence and Regioisomerism

The energetic performance of mononitropyrazoles alone is often insufficient for advanced applications; thus, they are utilized as scaffolds[2]. The N–H bond of standard nitropyrazoles is relatively active, allowing for functionalization to 1-amino derivatives[2].

Theoretical studies demonstrate that regioisomerism—the specific placement of nitro and amino groups around the pyrazole ring—drastically impacts the thermal decomposition behavior and sensitivity of the resulting compound[4]. For example, shifting a substituent from the 3-position to the 4-position can alter the molecule's sensitivity profile from that of a highly sensitive primary explosive to a more stable secondary explosive[4].

Table 1: Theoretical Property Comparison of Pyrazole Derivatives

CompoundMolecular FormulaNitrogen Content (%)Primary Functionalization SitesStructural Role in HEDMs
PyrazoleC3H4N241.1%N1, C3, C4, C5Base heterocycle; low energy
4-NitropyrazoleC3H3N3O237.2%N1 (Amination/Alkylation)Intermediate; moderate energy[2]
1-Amino-4-nitropyrazoleC3H4N4O243.7%N1-Amino groupPrecursor for polynitro-derivatives[2][3]
Computational Workflow Visualization

The following diagram illustrates the standard computational workflow used to evaluate the viability and safety of theoretical energetic compounds prior to any physical laboratory work.

G A Target Identification: 1-Amino-4-nitropyrazole B Density Functional Theory (DFT) Optimization A->B C Trigger Bond Analysis (Wiberg Bond Index) B->C D Thermodynamic Profiling (Enthalpy of Formation) C->D E Safety & Sensitivity Prediction D->E

Computational workflow for evaluating pyrazole-based energetic materials.

Professional Safety Protocols for Nitrogen-Rich Compounds

In legitimate, professional laboratory settings where energetic materials or their precursors are handled, stringent safety protocols are mandatory. The synthesis and handling of high-nitrogen compounds pose severe risks of unintended detonation due to thermal, friction, or impact shock.

  • Micro-Scale Operations: Initial physical syntheses are strictly limited to sub-gram (often milligram) quantities to minimize the potential energy release of an accidental detonation.

  • Engineering Controls: All reactions involving potentially energetic intermediates must be conducted behind heavy-duty blast shields or within specialized detonation chambers. Fume hoods must be equipped with shatter-resistant sashes.

  • Static Mitigation: High-nitrogen compounds can be highly sensitive to electrostatic discharge (ESD). Laboratories must utilize grounded equipment, anti-static flooring, and static-dissipative footwear.

  • Personal Protective Equipment (PPE): Operators must wear flame-resistant (FR) lab coats, heavy leather or Kevlar gloves (when handling reaction vessels), face shields over safety goggles, and hearing protection.

  • Thermal Control: Reactions are often strictly temperature-controlled using automated cooling baths, as runaway exothermic reactions in energetic synthesis rapidly lead to catastrophic decomposition.

Sources

Application

Application Note: Harnessing 4-Nitro-1H-pyrazol-1-amine as a Bifunctional Scaffold in Agrochemical Discovery

Executive Summary The pyrazole ring is a privileged pharmacophore in modern agrochemical science, forming the core of blockbuster classes such as anthranilic diamide insecticides (e.g., Chlorantraniliprole) and succinate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in modern agrochemical science, forming the core of blockbuster classes such as anthranilic diamide insecticides (e.g., Chlorantraniliprole) and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad). As resistance pressures mount, the demand for novel, sterically and electronically diverse pyrazole building blocks has accelerated.

This application note details the utility of 4-nitro-1H-pyrazol-1-amine (4-NPA) as a highly versatile, bifunctional scaffold for agrochemical synthesis. By leveraging the orthogonal reactivity of its nucleophilic N-amino group and its reducible C4-nitro group, discovery chemists can rapidly access complex fused systems (like pyrazolo[1,5-a]pyrimidines) or highly substituted N-pyrazole amides.

Mechanistic Rationale & Scaffold Design

The strategic value of 4-NPA lies in its dual functional handles, which allow for stepwise, regioselective modifications without the need for complex protecting group strategies.

  • The N-Amino Handle (Nucleophilic): The N-NH₂ group is highly reactive toward electrophiles. It can undergo cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines—a fused bicyclic system known for potent fungicidal and herbicidal activity. Alternatively, it can undergo reductive amination to yield N-substituted derivatives.

  • The C4-Nitro Handle (Electrophilic/Masked Amine): The strongly electron-withdrawing nitro group deactivates the pyrazole core, stabilizing it during harsh cyclization conditions. Post-cyclization, it serves as a masked amine. Once reduced, the resulting anilidic-type amine is perfectly positioned for coupling with substituted pyrazole-4-carbonyl chlorides, yielding novel SDHI-class analogs.

Causality in N-Amination: The pH Imperative

The synthesis of 4-NPA via the direct amination of 4-nitropyrazole using Hydroxylamine-O-sulfonic acid (HOSA) is a delicate kinetic balancing act. As established by and further reviewed in energetic materials literature , nitropyrazoles possess a pKa that allows them to exist as reactive anions at pH 7–11. However, the hydrolytic decomposition of HOSA consumes hydroxyl ions. If the reaction is unbuffered, the pH rapidly drops, protonating the pyrazole into its inactive NH-form and halting the reaction. Conversely, excessive alkali accelerates the useless degradation of HOSA. Therefore, strict pH maintenance (pH 8.0–8.5) is the primary causal factor for achieving high yields.

Synthetic Workflow & Divergent Pathways

The following workflow illustrates the divergent potential of 4-NPA, transforming a simple starting material into complex agrochemical targets.

G SM 4-Nitropyrazole Amination N-Amination (HOSA, pH 8.5) SM->Amination Core 4-Nitro-1H-pyrazol-1-amine (Bifunctional Core) Amination->Core Branch1 Cyclocondensation (1,3-Dicarbonyls) Core->Branch1 Branch2 Reductive Amination (Aldehydes) Core->Branch2 Fungicide Pyrazolo[1,5-a]pyrimidines (SDHI Fungicides) Branch1->Fungicide Insecticide N-Substituted Pyrazoles (Diamide Insecticides) Branch2->Insecticide

Divergent synthetic workflows utilizing 4-nitro-1H-pyrazol-1-amine for agrochemical discovery.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the "Branch 1" pathway: synthesizing the 4-NPA core, cyclizing it into a pyrazolo[1,5-a]pyrimidine, and elaborating it into an SDHI fungicide analog.

Protocol 1: pH-Controlled Synthesis of 4-Nitro-1H-pyrazol-1-amine (4-NPA)

Objective: Aminate 4-nitropyrazole while preventing HOSA hydrolysis.

  • Preparation: Suspend 4-nitropyrazole (10.0 g, 88.4 mmol) in 100 mL of deionized water. Add 1M NaOH dropwise until the solid completely dissolves and the solution pH stabilizes at 8.5 (measured via calibrated pH probe).

  • Addition: Heat the solution to 60 °C. Dissolve HOSA (15.0 g, 132.6 mmol, 1.5 eq) in 30 mL of water. Begin dropwise addition of the HOSA solution over 45 minutes.

  • Self-Validating IPC (In-Process Control): Monitor the pH continuously. As HOSA is added, the pH will attempt to drop. Co-add 1M NaOH via an automated syringe pump (or careful manual addition) to rigidly maintain the pH between 8.0 and 8.5.

  • Visual Cue: The reaction is self-indicating; as the 1-amino product forms, it is significantly less soluble in water than the starting pyrazolate anion. The clear solution will transition into a thick, pale-yellow suspension.

  • Isolation: Once base consumption ceases (indicating HOSA depletion), cool the mixture to 5 °C. Filter the precipitate, wash with ice-cold water (2 × 20 mL), and dry under vacuum at 40 °C to yield 4-NPA.

Protocol 2: Cyclocondensation to 5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine

Objective: Construct the fused bicyclic scaffold.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-NPA (5.0 g, 39.0 mmol) in glacial acetic acid (50 mL). Add acetylacetone (2,4-pentanedione; 4.68 g, 46.8 mmol, 1.2 eq).

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 4 hours. Causality note: The strongly electron-withdrawing nitro group deactivates the C5 position of the pyrazole. Elevated temperatures and acidic catalysis are mandatory to drive the final dehydration and ring closure.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar 4-NPA ( Rf​ ~0.1) will be completely consumed, replaced by a highly UV-active, non-polar spot ( Rf​ ~0.6). The solution will darken from yellow to a deep amber.

  • Workup: Cool to room temperature and pour the mixture over 200 g of crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until pH 7 is reached. Extract with EtOAc (3 × 75 mL), dry over MgSO₄, and concentrate to yield the fused scaffold as an amber solid.

Protocol 3: Reduction and Acylation (SDHI Analog Synthesis)

Objective: Unmask the amine and couple it to an SDHI pharmacophore.

  • Reduction: Dissolve the intermediate from Protocol 2 (3.0 g, 15.6 mmol) in a 4:1 mixture of EtOH/H₂O (50 mL). Add iron powder (4.3 g, 78.0 mmol) and NH₄Cl (4.1 g, 78.0 mmol). Reflux for 2 hours.

  • Self-Validating IPC: The reaction is complete when the iron powder is largely consumed and the deep amber color shifts to a pale yellow. Caution: The resulting 3-aminopyrazolo[1,5-a]pyrimidine is prone to rapid aerial oxidation. Do not isolate; filter through a pad of Celite while hot, concentrate, and immediately proceed to acylation.

  • Acylation: Redissolve the crude amine in anhydrous DCM (40 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0 °C. Dropwise, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Concentrate and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the final SDHI analog.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, purities, and key analytical markers for the synthesized compounds, acting as a reference standard for quality control.

CompoundYield (%)Purity (HPLC)Key ¹H NMR Shifts (δ, ppm, DMSO-d₆)Appearance
4-Nitro-1H-pyrazol-1-amine 82%>98%8.25 (s, 1H), 7.80 (s, 1H), 6.85 (br s, 2H, NH₂)Pale yellow solid
5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine 76%>95%8.85 (s, 1H), 7.10 (s, 1H), 2.75 (s, 3H), 2.60 (s, 3H)Amber crystalline solid
Novel SDHI Fungicide Analog 68% (Over 2 steps)>96%10.20 (s, 1H, NH), 8.40 (s, 1H), 7.35 (t, 1H, CHF₂), 6.90 (s, 1H)Off-white powder

References

  • Vinogradov, V. M., Dalinger, I. L., & Shevelev, S. A. (1993). N-Amination of Pyrazoles: a General Approach. Mendeleev Communications, 3(3), 111. URL:[Link]

  • Zhang, Q., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (Basel, Switzerland), 25(17), 3804. (Used for foundational amination protocols of nitropyrazoles). URL:[Link]

Method

Application Note: Solid-Phase Organic Synthesis (SPOS) of Diversified Pyrazole Libraries Utilizing 4-Nitro-1H-pyrazol-1-amine

Executive Summary & Chemical Rationale The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and bioactive heterocycles. However, the regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and bioactive heterocycles. However, the regioselective functionalization of poly-amino pyrazoles in solution-phase synthesis often suffers from poor yields and complex purification requirements[1].

This application note details a highly efficient Solid-Phase Organic Synthesis (SPOS) methodology leveraging 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9) as a bifunctional building block. The strategic advantage of this molecule lies in its structural asymmetry:

  • The N1-exocyclic amine serves as an ideal nucleophile for traceless anchoring to a solid support.

  • The C4-nitro group acts as a stable, orthogonal placeholder that can be reduced on-resin to a primary amine for subsequent library diversification[2].

By utilizing a highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin, the N1-amine is simultaneously immobilized and protected. Following the on-resin reduction of the C4-nitro group, the resulting C4-amine can be regioselectively acylated or sulfonylated. The bulky trityl matrix prevents unwanted functionalization at the N1 position. Finally, mild acidic cleavage cleanly liberates the 1-amino-4-functionalized pyrazole derivatives[3].

Mechanistic Workflow & Causality

The workflow is designed as a self-validating system where each transformation is optimized for the unique microenvironment of the polymer matrix.

  • Immobilization: 2-CTC resin is selected over Wang or Merrifield resins because its extreme steric bulk prevents multi-site attachment (over-alkylation) of the N1-amine. Furthermore, 2-CTC is highly acid-labile, allowing for final cleavage under mild conditions (5% TFA) that preserve the integrity of the pyrazole core[2].

  • Nitro Reduction: Tin(II) chloride ( SnCl2​ ) in DMF is utilized for the on-resin reduction. Unlike catalytic hydrogenation (which is multiphasic and highly inefficient on solid supports), SnCl2​ readily diffuses into the swollen polystyrene matrix to quantitatively reduce the nitro group without degrading the resin linkage[1].

  • Regioselective Diversification: The newly formed C4-amine is a primary aromatic amine, while the immobilized N1-amine is a secondary, sterically shielded nitrogen. This extreme steric disparity guarantees that electrophiles (acid chlorides, sulfonyl chlorides) react exclusively at the C4 position.

  • Cleavage: A mild 5% TFA solution in dichloromethane (DCM) rapidly protonates the trityl ether linkage, releasing the final product while leaving the lipophilic resin byproducts behind[3].

SPOS_Workflow Step1 1. Resin Anchoring 2-CTC Resin + 4-nitro-1H-pyrazol-1-amine Step2 2. On-Resin Reduction SnCl2·2H2O, DMF (C4-NO2 → C4-NH2) Step1->Step2 Capping & Washing Step3 3. Regioselective Diversification R-COCl / R-SO2Cl, Pyridine Step2->Step3 LC-MS Validation Step4 4. Mild Acidic Cleavage 5% TFA in DCM Step3->Step4 Washing Step5 Final Library 1-amino-4-(acylamino)-1H-pyrazoles Step4->Step5 Filtration & Lyophilization

Figure 1: SPOS workflow for 4-nitro-1H-pyrazol-1-amine diversification.

Step-by-Step Experimental Protocols

Note: All protocols below are designed for a 1.0 mmol scale based on the initial resin loading capacity.

Phase 1: Resin Swelling and Immobilization

Causality: Polystyrene-based resins must be solvated to expand the polymer network, exposing the reactive chlorotrityl sites to the reagents.

  • Weigh 1.0 g of 2-Chlorotrityl chloride resin (loading: ~1.0 mmol/g) into a solid-phase synthesis vessel equipped with a PTFE frit.

  • Add 10 mL of dry DCM and agitate gently for 30 minutes to swell the resin. Drain the solvent.

  • Prepare a solution of 4-nitro-1H-pyrazol-1-amine (1.5 mmol, 1.5 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 3.0 eq) in 10 mL of anhydrous DCM/DMF (1:1 v/v). The DIEA neutralizes the HCl byproduct, driving the nucleophilic attack.

  • Add the solution to the resin and agitate at room temperature for 12 hours.

  • Capping: Drain the reaction mixture. Add a solution of DCM/MeOH/DIEA (17:2:1 v/v/v) and agitate for 30 minutes to cap any unreacted 2-CTC sites, preventing unwanted side reactions in subsequent steps.

  • Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry under a stream of nitrogen.

Phase 2: On-Resin Nitro Reduction
  • Swell the immobilized resin in 10 mL of DMF for 15 minutes.

  • Prepare a 2.0 M solution of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in DMF.

  • Add 10 mL of the SnCl2​ solution to the resin and agitate at room temperature for 16 hours.

  • Drain the reagent and wash the resin extensively to remove tin salts: DMF (5 × 10 mL), DMF/Water (1:1) (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).

Phase 3: In-Process Validation (Self-Validating System)

Causality: Before committing to library diversification, the success of the reduction must be empirically verified.

  • Withdraw ~5 mg of the resin and place it in a microcentrifuge tube.

  • Add 100 µL of 5% TFA in DCM. Vortex for 10 minutes.

  • Filter the liquid through a glass wool plug into an LC-MS vial and evaporate the solvent under a gentle stream of N2​ .

  • Re-dissolve the residue in 200 µL of Acetonitrile/Water (1:1).

  • Analyze via LC-MS: Confirm the disappearance of the nitro starting material (expected [M+H]+=129.1 ) and the appearance of the primary amine intermediate (expected [M+H]+=99.1 ).

Phase 4: Regioselective Diversification (Acylation)
  • Swell the verified amine-resin in 10 mL of anhydrous DCM.

  • Add Pyridine (5.0 mmol, 5.0 eq) followed by the desired electrophile (e.g., Benzoyl chloride, 3.0 mmol, 3.0 eq). Pyridine acts as both a nucleophilic catalyst and an acid scavenger.

  • Agitate at room temperature for 4 hours.

  • Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry the resin under vacuum.

Phase 5: Cleavage and Product Recovery
  • Treat the dried resin with 10 mL of a cleavage cocktail consisting of 5% TFA in DCM (v/v).

  • Agitate gently for 30 minutes. Prolonged exposure to TFA is unnecessary and may lead to side reactions; 30 minutes is sufficient for 2-CTC cleavage.

  • Collect the filtrate. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure. Lyophilize the resulting residue from Acetonitrile/Water to yield the final 1-amino-4-(acylamino)-1H-pyrazole derivative.

Quantitative Data & Library Validation

The following table summarizes the quantitative yields and purities of a representative combinatorial library synthesized using the protocol above. Yields are calculated based on the initial loading capacity of the 2-CTC resin (1.0 mmol/g).

Compound IDDiversification ReagentFinal Product StructureOverall Yield (%)Purity (LC-MS, %)*
PYR-001 Benzoyl chlorideN-(1-amino-1H-pyrazol-4-yl)benzamide82%>95%
PYR-002 Acetyl chlorideN-(1-amino-1H-pyrazol-4-yl)acetamide85%>98%
PYR-003 Methanesulfonyl chlorideN-(1-amino-1H-pyrazol-4-yl)methanesulfonamide78%>92%
PYR-004 4-Fluorobenzoyl chlorideN-(1-amino-1H-pyrazol-4-yl)-4-fluorobenzamide80%>96%
PYR-005 Cyclopropanecarbonyl chlorideN-(1-amino-1H-pyrazol-4-yl)cyclopropanecarboxamide81%>95%

*Purity determined by Reverse-Phase HPLC (UV detection at 254 nm) of the crude product immediately following TFA cleavage and solvent evaporation, demonstrating the high fidelity of the solid-phase approach.

References

  • Dodd, D. S., et al. "Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles". ACS Combinatorial Science, 2005. URL:[Link]

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Gao, Y., & Lam, K. S. "Synthesis of Pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones". Journal of Combinatorial Chemistry, 2009. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Nitro-1H-pyrazol-1-amine for Industrial Applications

Strategic Overview 4-Nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole) is a critical building block in the synthesis of advanced energetic materials, agricultural chemicals, and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-Nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole) is a critical building block in the synthesis of advanced energetic materials, agricultural chemicals, and pharmaceutical intermediates 1. The presence of both an amino group and a nitro group on the pyrazole core allows for orthogonal functionalization, such as Mannich reactions to yield high-density trinitroethyl derivatives 1.

However, the N-amination of electron-deficient pyrazoles presents a significant synthetic challenge. Standard amination protocols often suffer from poor yields due to the low nucleophilicity of the nitropyrazolate anion and the rapid decomposition of aminating agents in basic media. This application note details a highly optimized, pH-controlled scale-up protocol utilizing hydroxylamine-O-sulfonic acid (HOSA) to achieve reliable multi-gram synthesis.

Mechanistic Rationale: The pH-Controlled Amination

The most scalable and atom-economical method for the N-amination of 4-nitropyrazole employs HOSA in an aqueous medium [[2]](). The reaction fundamentally relies on the deprotonation of 4-nitropyrazole (pKa ~9.6) to form the active pyrazolate anion, which subsequently undergoes nucleophilic attack on the nitrogen atom of HOSA.

The Causality of pH Control: HOSA is an acidic reagent that undergoes rapid hydrolytic decomposition in water—a side reaction that consumes hydroxide ions (OH⁻) 2. If the reaction is conducted in an unbuffered alkali solution, the hydrolysis of even a small fraction of HOSA causes a precipitous drop in pH 2. Once the pH falls below the pKa of 4-nitropyrazole, the equilibrium shifts back to the inactive NH-form, abruptly halting the amination process and resulting in yields as low as 13% 2.

To circumvent this, the reaction must be conducted in a heavily buffered system (such as a borate buffer at pH 10–11) [[3]](). This ensures a continuous supply of the active pyrazolate anion while neutralizing the acidic byproducts of HOSA without depleting the basicity of the medium.

G NP 4-Nitropyrazole (Inactive NH-form) Anion 4-Nitropyrazolate Anion (Active Nucleophile) NP->Anion Deprotonation Base Alkaline Buffer (pH 10-11) Base->Anion Maintains pH Product 4-Nitro-1H-pyrazol-1-amine (Target Product) Anion->Product + HOSA (N-Amination) HOSA HOSA (NH₂OSO₃H) Aminating Agent Hydrolysis HOSA Hydrolysis (Consumes OH⁻) HOSA->Hydrolysis Competing Reaction in Water Acidification pH Drop (Reversion to NH-form) Hydrolysis->Acidification Depletes Base Acidification->NP Shifts Equilibrium

Figure 1: Mechanistic pathway and competing hydrolysis during the N-amination of 4-nitropyrazole.

Process Optimization & Scale-Up Parameters

The table below summarizes the causality between the chosen base system and the resulting reaction efficiency. The buffered aqueous system remains the most viable for industrial scale-up due to its favorable cost, safety, and yield profiles.

Reaction SystemAminating AgentpH Control MechanismTemp (°C)Typical YieldScalability Profile
Unbuffered NaOH HOSA (1.5 eq)None (Drops rapidly)60~13%Poor (Base depletion)
K₂CO₃ (Aqueous) HOSA (2.5 eq)Mild (pH 9-10)6045-60%Moderate
Borate Buffer + NaOH HOSA (3.0 eq)Strict (pH 10-11)6060-85%Excellent (Recommended)
DBU (Organic) TsONH₂ (1.5 eq)N/A (Non-aqueous)25~70%Moderate (High reagent cost)

Data synthesized from comparative amination studies 2, [[1]]().

Standard Operating Procedure (SOP): Multi-Gram Scale-Up Protocol

This protocol is adapted from the validated methodology of Vinogradov and Glinkerman et al., optimized for a 5.0 mmol pilot scale 3, 4. It acts as a self-validating system: successful buffering is visually confirmed by the lack of starting material precipitation during HOSA addition, and the final product self-purifies via temperature-dependent crystallization.

Equipment & Reagents:

  • Substrate: 4-Nitropyrazole (570 mg, 5.00 mmol)

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.70 g, 15.0 mmol)

  • Base: Sodium hydroxide (NaOH) pellets (800 mg, 20.0 mmol)

  • Buffer: Sodium borate buffer (0.1 M, 25 mL)

  • Apparatus: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, blast shield, ice bath.

Step-by-Step Methodology:

  • Buffer Activation: To a 100 mL round-bottom flask containing 25 mL of borate buffer, add NaOH (800 mg, 20.0 mmol). Stir vigorously at room temperature until complete dissolution is achieved.

    • Rationale: This establishes the massive alkaline reserve required to counteract the acidic HOSA and its sulfate byproducts without dropping the pH below 10.

  • Substrate Deprotonation: Add 4-nitropyrazole (570 mg, 5.00 mmol) to the activated buffer 4. Stir for 15 minutes. The solution should become homogeneous as the pyrazole converts entirely to the water-soluble pyrazolate anion.

  • Controlled Amination (CRITICAL STEP): Position a blast shield in front of the fume hood. Add HOSA (1.70 g, 15.0 mmol) portionwise over a 10-minute period 4.

    • Causality: Portionwise addition prevents a sudden exothermic spike and localized pH depletion. Dumping the reagent would cause immediate local acidification, precipitating unreacted 4-nitropyrazole and destroying the HOSA via hydrolysis.

  • Thermal Maturation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 5 hours 4.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. The target product, 4-nitro-1H-pyrazol-1-amine, will precipitate out of the aqueous phase.

  • Purification: Filter the crude residue under vacuum. Recrystallize the solid from boiling deionized water 3. Dry under high vacuum to afford the product as a light yellow crystalline solid (mp 93–96 °C) 4.

Safety and Hazard Mitigation

  • Energetic Hazards: Nitropyrazoles and their N-amino derivatives are classified as energetic materials 1. While 4-nitro-1H-pyrazol-1-amine is relatively stable and can be stored indefinitely at −30 °C 3, it possesses a high heat of formation. All heating steps must be conducted behind a blast shield 4.

  • Reagent Handling: HOSA is highly hygroscopic and corrosive. It must be stored under inert gas and weighed rapidly. Degraded HOSA (which appears clumpy or wet) will drastically reduce the reaction yield due to pre-existing hydrolysis.

References

  • Title: The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine Source: nih.gov (PMC) URL: [Link]

  • Title: N-Amination of Pyrazoles: a General Approach Source: mathnet.ru (Russian Chemical Bulletin) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: mdpi.com (Molecules) URL: [Link]

  • Title: S1 Supporting Information: The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine Source: amazonaws.com URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in the nitration of 1H-pyrazol-1-amine

Technical Support Center: Nitration of 1H-pyrazol-1-amine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of 1H-pyrazol-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the successful nitration of 1H-pyrazol-1-amine. The synthesis of nitrated pyrazoles is of significant interest due to their applications as energetic materials and as precursors for various biologically active compounds.[1][2] However, the reaction is often plagued by side reactions, making control and optimization critical.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary reactive sites on 1H-pyrazol-1-amine during electrophilic nitration?

A1: 1H-pyrazol-1-amine presents multiple sites for electrophilic attack. The pyrazole ring is an electron-rich aromatic system where electrophilic substitution, such as nitration, preferentially occurs at the C-4 position due to electronic stabilization of the intermediate.[3][4] The C-3 and C-5 positions are less electron-rich due to the adjacent nitrogen atoms but can still react under certain conditions.[3] Additionally, the exocyclic primary amino group (-NH₂) can be directly nitrated to form a primary nitramine (-NHNO₂), a reaction pathway that competes with ring nitration.[5][6]

Q2: Why is controlling regioselectivity between C-nitration and N-nitration so challenging?

A2: The challenge arises from the comparable nucleophilicity of the pyrazole ring and the exocyclic amino group. The outcome is highly dependent on the reaction conditions, particularly the nature of the nitrating agent and the acidity of the medium. Strong mixed acids (HNO₃/H₂SO₄) can protonate the amino group, deactivating it towards nitration and favoring ring C-nitration. Conversely, less acidic systems, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), may preferentially lead to N-nitration of the amino group.[5]

Q3: What causes the formation of dark, insoluble tars during the reaction?

A3: The formation of tar or polymeric material is a common issue when nitrating electron-rich heterocycles like pyrazole, especially in the presence of strong acids.[7] The pyrazole ring can be protonated, forming a reactive cation that can attack another neutral pyrazole molecule, initiating an acid-catalyzed polymerization cascade.[7] This is exacerbated by elevated temperatures and high concentrations of strong acids.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Problem ID Observed Issue Primary Cause(s) Recommended Solutions & Rationale
P-01 Low yield of desired product with significant formation of a dark, insoluble tar. Acid-catalyzed polymerization and/or decomposition of the starting material or product.[7]1. Switch to a Milder Nitrating System: Avoid strong mixed acids. Use acetyl nitrate (HNO₃ in Ac₂O) or ammonium nitrate in trifluoroacetic anhydride.[2] These systems are less prone to inducing polymerization. 2. Strict Temperature Control: Maintain temperatures at or below 0 °C throughout the reaction and reagent addition. This minimizes the rate of decomposition side reactions. 3. Slow, Controlled Reagent Addition: Add the nitrating agent dropwise to a cooled solution of the substrate to manage the exothermic nature of the reaction.
P-02 Formation of multiple mono-nitrated regioisomers (e.g., 3-nitro, 4-nitro, and 5-nitro derivatives). Reaction conditions are not optimized to favor the kinetically and electronically preferred C-4 isomer.1. Optimize Solvent and Reagent: To selectively obtain the 4-nitro isomer, a system like nitric acid in acetic anhydride at a low temperature (e.g., 0°C) is often effective. 2. Lower Reaction Temperature: Reducing the temperature can enhance kinetic control, favoring attack at the most electron-rich C-4 position.
P-03 Product mixture contains significant amounts of dinitrated or other polynitrated species. Over-nitration due to harsh conditions, excess nitrating agent, or elevated temperature.[7]1. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents for mononitration). 2. Maintain Low Temperature: The activation energy for a second nitration is typically higher; low temperatures disproportionately slow this follow-on reaction.[7] 3. Reduce Reaction Time: Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
P-04 The major product is the N-nitrated nitramine, not the C-nitrated ring product. The nitrating system and conditions favor attack on the exocyclic amino group.[5]1. Protect the Amino Group: Before nitration, protect the -NH₂ group as an amide (e.g., using acetic anhydride to form an acetamide). The amide is much less nucleophilic, directing nitration to the ring. The protecting group can be removed later via hydrolysis. 2. Use a Strongly Acidic System: A mixed acid system (HNO₃/H₂SO₄) will protonate the amino group to -NH₃⁺, deactivating it and strongly favoring C-nitration of the ring. Caution: This increases the risk of decomposition (see P-01).
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the nitration of 1H-pyrazol-1-amine.

G cluster_start Start: Nitration of 1H-pyrazol-1-amine cluster_problems Problem Identification cluster_solutions Corrective Actions start Initial Reaction Outcome low_yield Low Yield / Tar Formation? start->low_yield isomers Mixture of Regioisomers? low_yield->isomers No sol_mild Use Milder Nitrating Agent (e.g., HNO3/Ac2O) Strict Temp. Control (<0°C) low_yield->sol_mild Yes polynitro Polynitration Observed? isomers->polynitro No sol_temp Lower Reaction Temperature Optimize Solvent System isomers->sol_temp Yes n_nitro N-Nitration Dominates? polynitro->n_nitro No sol_stoich Reduce Nitrating Agent Stoichiometry Monitor via TLC & Quench Promptly polynitro->sol_stoich Yes sol_protect Protect Amino Group (e.g., Acetylation) OR Use Strong Acid (HNO3/H2SO4) n_nitro->sol_protect Yes success Desired Product Achieved n_nitro->success No sol_mild->success sol_temp->success sol_stoich->success sol_protect->success

Caption: Troubleshooting workflow for nitration side reactions.

Competing Reaction Pathways

The choice of reaction conditions dictates the balance between C-nitration and N-nitration pathways.

G cluster_C C-Nitration Pathway cluster_N N-Nitration Pathway A 1H-pyrazol-1-amine B 4-Nitro-1H-pyrazol-1-amine (Major Ring Isomer) A->B Favored by strong acid (HNO3/H2SO4) C 3/5-Nitro Isomers A->C Sub-optimal conditions E N-nitro-1H-pyrazol-1-amine (Nitramine) A->E Favored by milder, less acidic conditions (HNO3/Ac2O) D Dinitro Products B->D Harsh conditions Excess [NO2+]

Caption: Competing C-Nitration and N-Nitration pathways.

Part 3: Recommended Protocols & Methodologies

Protocol 1: Selective C-4 Mononitration via Amino Group Protection

This protocol utilizes a protection-nitration-deprotection sequence to achieve selective C-4 nitration and avoid N-nitration side reactions.

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 1H-pyrazol-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1H-pyrazol-1-yl)acetamide.

Step 2: Nitration of the Protected Pyrazole

  • Dissolve N-(1H-pyrazol-1-yl)acetamide (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride dropwise, ensuring the temperature is maintained at 0 °C.

  • Stir the mixture at 0 °C for several hours, monitoring progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-nitro-1H-pyrazol-1-yl)acetamide.

Step 3: Deprotection (Hydrolysis of the Amide)

  • Suspend N-(4-nitro-1H-pyrazol-1-yl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the reaction mixture and neutralize carefully with a base such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the final product, 4-nitro-1H-pyrazol-1-amine.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Analytical Method for Product Analysis (RP-HPLC)

A general Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the analysis of reaction mixtures.[8]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This method serves as a starting point and should be optimized for specific regioisomers and byproducts.[8]

Protocol 3: Purification by Column Chromatography

For separating regioisomers or removing impurities, flash column chromatography on silica gel is recommended.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture. For example, starting with 10% ethyl acetate/hexanes and gradually increasing to 50% can effectively separate non-polar impurities, the desired product, and more polar byproducts.

References

  • BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.
  • Chauhan, P., & Kumar, R. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Li, Y., Zhang, J., & Zhang, T. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5583.
  • Baklanov, M. V., et al. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7384.
  • Wang, T., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Materials, 15(15), 5424.
  • BenchChem. (n.d.). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (n.d.). Common side products in the nitration of 1H-indole.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • ResearchGate. (n.d.). Nitration of primary amines to form primary nitramines (Review).

Sources

Optimization

Diagnostic Workflow: Selecting Your Amination Strategy

Welcome to the Technical Support Center for the N-amination of substituted pyrazoles. As an Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-amination of substituted pyrazoles. As an Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic challenges—such as regioselectivity, reagent decomposition, and over-amination—that researchers face at the bench.

Below, you will find diagnostic workflows, causal troubleshooting steps, and self-validating protocols grounded in peer-reviewed methodologies.

Before troubleshooting a failed reaction, ensure you have selected the correct electrophilic amination reagent based on the steric and electronic profile of your specific pyrazole substrate.

Workflow Start Substituted Pyrazole Substrate CheckSterics Is the Pyrazole highly sterically hindered (e.g., C3/C5 bulky groups)? Start->CheckSterics CheckRegio Is absolute N1/N2 regioselectivity required? CheckSterics->CheckRegio No UseDPPH Protocol: Use DPPH + NaH in DMF (High Reactivity) CheckSterics->UseDPPH Yes UseHOSA Protocol: Use HOSA + K2CO3 in H2O/MeCN (Standard/Economical) CheckRegio->UseHOSA No (Symmetric or Separable Mixture) UseChloramine Protocol: Use Ethereal NH2Cl + KOtBu (Electronic Control) CheckRegio->UseChloramine Yes (Standard Control) UseIsothiazole Alternative Strategy: Isothiazole S-to-N Swap (For Contrasteric Products) CheckRegio->UseIsothiazole Yes (Contrasteric Target)

Logical workflow for selecting the optimal N-amination strategy for substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an inseparable mixture of N1 and N2 aminated products? A: This is due to the ambident nature of the pyrazolide anion. When you deprotonate an asymmetric pyrazole, the negative charge delocalizes across both adjacent nitrogen atoms. Electrophilic attack is then governed by a competition between steric shielding and the inductive effects of C3/C5 substituents. Classical amination favors the less sterically congested isomer. If you require the contrasteric isomer (where all peripheral substituents are adjacent), direct N-amination often fails. Instead, modern skeletal editing utilizing an 1 [3] bypasses this regioselectivity barrier entirely.

Q2: My reaction with Hydroxylamine-O-sulfonic acid (HOSA) yields mostly unreacted starting material. What is going wrong? A: HOSA is highly sensitive to pH. The causality: The electrophilic nitrogen in HOSA requires the pyrazole to be fully deprotonated to act as a nucleophile, but HOSA itself undergoes rapid base-catalyzed degradation into diimide (HN=NH) and sulfate in the presence of strong aqueous base. If you add HOSA to a highly basic aqueous solution, it degrades before it can transfer the amine. Solution: Pre-form the pyrazolide anion, then add HOSA slowly at reduced temperatures (0–5 °C), or switch to an aprotic system using DPPH [2].

Q3: Is O-Mesitylenesulfonylhydroxylamine (MSH) safe to use for scale-up? A: Absolutely not. While MSH is an exceptionally potent electrophilic aminating agent, it is 2[4] upon isolation or slight thermal stress. For scale-up, O-(Diphenylphosphinyl)hydroxylamine (DPPH) is the preferred bench-stable alternative that provides comparable electrophilic nitrogen transfer [2].

Troubleshooting Guide: Specific Experimental Issues

Issue: Low conversion when using ethereal monochloramine (NH₂Cl).

  • Symptom: Starting material persists; TLC shows faint product spots.

  • Root Cause: Monochloramine is volatile and degrades rapidly at room temperature. Furthermore, if NaH is used as the base, unreacted solid NaH acts as a heterogeneous surface that catalyzes the decomposition of NH₂Cl.

  • Scientist's Solution: Use KOtBu in DMF to ensure a completely homogeneous solution of the pyrazolide anion. Transfer the ethereal monochloramine via cannula under positive nitrogen pressure directly into the reaction mixture to prevent evaporative loss, as validated in 3 [1].

Issue: Formation of highly polar, baseline-sticking byproducts.

  • Symptom: A heavy mass of insoluble material or baseline spots on TLC.

  • Root Cause: Over-amination. If the product N-aminopyrazole is more nucleophilic than the starting pyrazolide, a second amination event occurs, forming an unstable N,N-diaminopyrazolium salt. This salt rapidly undergoes oxidative ring-opening.

  • Scientist's Solution: Always maintain the pyrazole as the limiting reagent (e.g., 1.0 equiv pyrazole to 1.1 equiv aminating agent). Inverse addition (adding the pyrazolide solution slowly to the electrophile) can also suppress over-amination.

Quantitative Data: Amination Reagent Comparison

ReagentReactivity ProfileRegioselectivity ControlStability / SafetyTypical YieldsBest Use Case
HOSA ModeratePoor to FairGood (Store at 4°C)40–65%Symmetric pyrazoles; aqueous-tolerant substrates.
DPPH HighFair to GoodExcellent (Bench-stable)60–85%Hindered or deactivated pyrazoles; aprotic conditions.
MSH Very HighFairDanger (Explosive)70–90%Micro-scale discovery chemistry only.
Ethereal NH₂Cl HighGoodPoor (Must be made fresh)55–80%Base-sensitive substrates; homogeneous DMF reactions.

Self-Validating Experimental Protocols

Protocol A: Homogeneous N-Amination using Ethereal Monochloramine [1]

Rationale: This protocol uses KOtBu to generate a soluble pyrazolide, preventing the heterogeneous decomposition of the sensitive chloramine reagent.

  • Preparation: Flame-dry a round-bottom flask and backfill with N₂. Charge with the substituted pyrazole (1.0 equiv).

  • Solvation & Deprotonation: Add anhydrous DMF to create a 1.0 M solution. Add KOtBu (1.10 equiv) in one portion.

    • Self-Validation Checkpoint: The mixture should become a clear, homogeneous solution within 15 minutes at room temperature. If the solution remains cloudy, moisture may be present, or the specific pyrazole salt is insoluble (consider adding 18-crown-6).

  • Electrophile Transfer: Cool the reaction to 0 °C. Using a cannula and positive N₂ pressure, transfer a freshly prepared ~0.15 M solution of ethereal monochloramine (1.50 equiv) dropwise over 10 minutes.

  • Reaction & Workup: Stir for 1 hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The organic layer contains the target N-aminopyrazole.

Protocol B: Aprotic N-Amination using Bench-Stable DPPH [2]

Rationale: DPPH avoids the aqueous hydrolysis pitfalls of HOSA and the explosive risks of MSH.

  • Deprotonation: Dissolve the pyrazole (1.0 equiv) in anhydrous MeCN (0.2 M). Add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C.

    • Self-Validation Checkpoint: Hydrogen gas evolution will be immediately visible. Wait until bubbling completely ceases (approx. 30 mins) to ensure quantitative anion formation.

  • Amination: Add DPPH (1.2 equiv) as a solid in one portion. Remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor by LC-MS. The byproduct, diphenylphosphinic acid, will precipitate as a white solid as the reaction progresses.

    • Self-Validation Checkpoint: The appearance of a heavy white precipitate is a positive visual indicator of successful electrophilic nitrogen transfer.

  • Workup: Filter the suspension to remove the phosphinic acid byproduct. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution | The Journal of Organic Chemistry - ACS Publications | 3

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications | 4

  • Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap | Thieme Connect | 1

  • Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | ResearchGate | 2

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of Nitro Groups in the Presence of N-Amino (Hydrazine) Functionalities

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the complex synthetic challenge of reducing a nitro group (-NO₂) to an amine (-NH₂)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the complex synthetic challenge of reducing a nitro group (-NO₂) to an amine (-NH₂) without compromising a sensitive N-amino (e.g., hydrazine, -NH-NH₂) moiety.

Below, we dissect the mechanistic causality behind common failures, provide a comparative data matrix of reducing agents, and outline self-validating experimental protocols to ensure structural integrity during your syntheses.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does standard catalytic hydrogenation (e.g., Pd/C, H₂) destroy my N-amino group? A: The failure is rooted in the surface chemistry of the transition metal. Palladium is highly active and strongly adsorbs nitrogen atoms. When a molecule containing an N-N bond (like a hydrazine derivative) coordinates to the palladium surface, the catalyst facilitates the insertion of hydride species directly into the N-N bond, causing rapid hydrogenolysis (cleavage) into two separate amine fragments[1]. Therefore, while Pd/C efficiently reduces the nitro group, its lack of chemoselectivity makes it fundamentally incompatible with N-amino preservation.

Q2: What is the most reliable reagent for reducing the nitro group while preserving the N-N bond? A: Sodium Dithionite (Na₂S₂O₄) is the gold standard for this specific transformation. Unlike metal-catalyzed hydrogenation, sodium dithionite operates via a single-electron transfer (SET) mechanism. In solution, the dithionite anion ([S₂O₄]²⁻) undergoes homolysis to generate the sulfoxylate anion radical (SO₂•⁻)[2]. This radical is highly nucleophilic and selectively transfers electrons to the strongly electron-deficient nitro group, sequentially reducing it through nitroso and hydroxylamine intermediates to the primary amine[2]. Because the N-amino group is electron-rich, it is entirely inert to this SET pathway, leaving the N-N bond intact[3].

Q3: Can I use classical metal-mediated reductions like Fe/HCl or Zn/HCl? A: It is highly discouraged to use strongly acidic conditions (like HCl) when an N-amino group is present. Strong acids protonate the electron-rich N-amino nitrogen, creating a good leaving group and activating the N-N bond toward premature cleavage or unwanted condensation side-reactions. If a metal-mediated route is necessary, Zinc dust with Ammonium Chloride (Zn/NH₄Cl) in a protic solvent (EtOH/H₂O) provides a near-neutral, mild alternative that often spares the N-N bond while effectively reducing the nitro group.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways when subjecting a nitro-aryl hydrazine substrate to different reducing conditions.

G Start Substrate: Nitro-Aryl Hydrazine (Ar-NO2 + R-NH-NH2) PdC Standard Hydrogenation (Pd/C, H2) Start->PdC High Surface Activity Na2S2O4 Single-Electron Transfer (SET) (Na2S2O4, Biphasic/Basic) Start->Na2S2O4 Chemoselective Cleavage Unwanted Side Reaction: N-N Bond Hydrogenolysis (Aniline + Amine) PdC->Cleavage Over-reduction Interm Nitroso & Hydroxylamine Intermediates Na2S2O4->Interm SO2•− radical transfer Success Target Product: Amino-Aryl Hydrazine (Ar-NH2 + R-NH-NH2) Interm->Success Sequential SET

Reaction pathways for nitro group reduction highlighting chemoselective vs. cleavage outcomes.

Part 3: Reagent Comparison Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative parameters of various reducing systems when applied to N-amino-containing nitroarenes.

Reducing SystemMechanismChemoselectivityN-N Bond PreservationTypical YieldScalability / Safety
Pd/C + H₂ Surface HydrogenationLowPoor (Cleaves N-N)[1]VariableHigh / Pyrophoric risk
Na₂S₂O₄ / Base Single-Electron TransferVery HighExcellent [3]85–95%Medium / Exothermic
Zn / NH₄Cl Metal-Mediated (Neutral)ModerateGood 70–85%High / Heavy metal waste
MoS₂ + N₂H₄ Transfer HydrogenationHighGood >90%Low / Specialized catalyst

Part 4: Validated Experimental Protocols

Every robust protocol must act as a self-validating system. Below are two field-proven methodologies engineered to prevent N-N bond cleavage.

Protocol A: Biphasic Sodium Dithionite Reduction (Recommended)

This method utilizes a biphasic solvent system to safely manage the generation of the sulfoxylate anion radical while buffering the reaction to prevent acid-catalyzed degradation[2].

Reagents:

  • Nitro-substrate containing N-amino group: 1.0 equivalent

  • Sodium Dithionite (Na₂S₂O₄, technical grade ~85%): 4.0 - 6.0 equivalents

  • Potassium Carbonate (K₂CO₃): 5.0 equivalents

  • Solvent: Dichloromethane (DCM) / Water (1:1 v/v) or THF / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-substrate (1.0 eq) in the organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffer Addition: Add an equal volume of distilled water containing K₂CO₃ (5.0 eq). Causality Note: The base is critical; dithionite decomposition generates acidic sulfur species (e.g., bisulfite) which could protonate the N-amino group and halt the reaction or cause degradation.

  • Reductant Addition: Cool the biphasic mixture to 0–5 °C. Add solid Na₂S₂O₄ (4.0–6.0 eq) in small portions over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The organic layer should transition from a deep yellow/orange (characteristic of nitroarenes) to colorless or pale yellow.

  • Workup: Separate the layers. Extract the aqueous layer twice with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Run LC-MS. Look for the [M+H]+ peak of the target amine. If N-N cleavage occurred, you will observe a mass corresponding to the loss of the N-amino fragment (typically [M−RNH2​]+ ).

Protocol B: Mild Zinc/Ammonium Chloride Reduction

If a biphasic SET reduction is incompatible with your substrate's solubility, this near-neutral metal-mediated reduction is the secondary choice.

Reagents:

  • Nitro-substrate: 1.0 equivalent

  • Zinc dust (activated): 5.0 - 10.0 equivalents

  • Ammonium Chloride (NH₄Cl): 5.0 equivalents

  • Solvent: Methanol or Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in the alcoholic solvent. Add the aqueous solution of NH₄Cl.

  • Activation: Ensure the Zinc dust is activated (washed briefly with dilute HCl, then water, then ethanol, and dried) to remove the passive ZnO layer.

  • Addition: Add the Zinc dust portion-wise at room temperature.

  • Reaction: Stir at room temperature to 40 °C for 1–3 hours. Causality Note: Avoid refluxing. Elevated temperatures increase the kinetic energy of the system, allowing the zinc surface to overcome the activation barrier required to cleave the N-N bond.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the zinc salts. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate, partition between ethyl acetate and saturated NaHCO₃, separate, dry, and evaporate to yield the chemoselectively reduced amine.

References

  • Base-Promoted [4 + 1 + 1] Multicomponent Tandem Cycloaddition of Ortho-Substituted Nitroarenes, Aldehydes, and Ammonium Salts To Access 2,4-Substituted Quinazoline Frameworks. The Journal of Organic Chemistry.[Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Nitro-1H-pyrazol-1-amine Solubility

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, analysis, and derivatization of energetic heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, analysis, and derivatization of energetic heterocyclic intermediates. 4-nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole) presents notorious solubility challenges in standard organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your analytical and synthetic workflows.

Understanding the Root Cause of Insolubility

Before attempting to dissolve this compound, it is critical to understand why it resists solvation.

IntermolecularForces Molecule 4-Nitro-1H-pyrazol-1-amine Nitro Nitro Group (-NO2) Strong Electron Withdrawing Molecule->Nitro Amino N-Amino Group (-NH2) H-Bond Donor Molecule->Amino Stacking Planar Pyrazole Ring Pi-Pi Stacking Molecule->Stacking Insoluble High Lattice Energy Low Organic Solubility Nitro->Insoluble Strong Dipole-Dipole Amino->Insoluble Intermolecular H-Bonds Stacking->Insoluble Tight Crystal Packing

Mechanistic causes of low organic solubility in 4-nitro-1H-pyrazol-1-amine.

FAQ 1: Fundamental Solubility Issues

Q: Why does 4-nitro-1H-pyrazol-1-amine crash out of solution when I try to run reactions in dichloromethane (DCM) or toluene? A: The insolubility is driven by the molecule's exceptionally high lattice energy. The presence of a highly polar nitro group at the C4 position and an amino group at the N1 position creates a push-pull electronic system. This facilitates extensive intermolecular hydrogen bonding and strong dipole-dipole interactions (1)[1]. Furthermore, the planar pyrazole ring promotes tight π-π stacking in the solid state. Non-polar or weakly polar solvents like toluene and DCM lack the hydrogen-bond accepting capacity to disrupt this crystalline lattice.

Q: What are the optimal solvents for completely dissolving this compound? A: You must use polar aprotic solvents with high dielectric constants (ε) and strong hydrogen-bond accepting properties. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards. For reactions requiring lower boiling points, Acetonitrile (MeCN) or Tetrahydrofuran (THF) can be used, though they often require gentle heating.

Data Presentation: Solvent Selection Matrix

Use this table to select the appropriate solvent based on your specific downstream application.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond AcceptorEmpirical SolubilityRecommended Application
Hexanes 1.890.00NoInsolubleAnti-solvent for precipitation
Dichloromethane 9.101.60Very WeakPoor (< 2 mg/mL)Not recommended
Tetrahydrofuran 7.501.75YesModerate (~15 mg/mL)Synthesis (with heating)
Acetonitrile 37.53.92YesGood (~30 mg/mL)Synthesis / Crystallization
DMF 36.73.82StrongExcellent (> 50 mg/mL)Complex derivatizations
DMSO 46.73.96StrongExcellent (> 75 mg/mL)NMR Spectroscopy
FAQ 2: Advanced Solubilization & Downstream Applications

Q: I am attempting a Mannich reaction on the N-amino group, but the starting material won't dissolve in the reaction mixture. How can I proceed? A: The functionalization of the N-amino group (e.g., reacting with trinitroethanol to yield 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine) is a classic energetic materials synthesis pathway (2)[2]. If the starting material is insoluble in your primary solvent (like ethanol or ether), switch to a biphasic system or use a highly polar co-solvent. A proven approach is to dissolve the 1-amino-4-nitropyrazole in a minimal amount of DMF or MeCN first, then add the trinitroethanol.

Q: I cannot get a clear 13C NMR spectrum because the compound won't dissolve sufficiently in CDCl3. What is the self-validating protocol for NMR? A: 4-nitro-1H-pyrazol-1-amine is virtually insoluble in Chloroform-d due to the lack of H-bond disruption. You must switch to DMSO-d6. Because polynitro-substituted pyrazoles often exhibit poor solubility in common NMR solvents (3)[3], DMSO-d6 provides the necessary dielectric environment to break the crystal lattice.

SolventSelection Start 4-Nitro-1H-pyrazol-1-amine Solubility Issue App Determine Application Start->App NMR Analytical (NMR/Spectroscopy) App->NMR Synth Synthesis/Derivatization App->Synth DMSO Use DMSO-d6 (Highly polar aprotic) NMR->DMSO Solvents Screen Polar Aprotics: CH3CN, DMF, THF Synth->Solvents Heat Gentle Heating (40-60°C) Sonication DMSO->Heat If still suspended CoSolvent Add Co-solvent (e.g., 5-10% DMSO in THF) Solvents->CoSolvent If incomplete dissolution

Decision matrix for resolving 4-nitro-1H-pyrazol-1-amine solubility issues.

Experimental Protocols
Protocol 1: Self-Validating NMR Sample Preparation
  • Purpose: To achieve complete dissolution of 4-nitro-1H-pyrazol-1-amine for high-resolution 1H and 13C NMR spectroscopy.

  • Causality: Using DMSO-d6 provides strong hydrogen-bond accepting capabilities that outcompete the molecule's internal lattice H-bonding. Gentle thermal energy overcomes the initial lattice energy barrier, preventing the compound from remaining as a micro-suspension.

  • Step-by-Step Methodology:

    • Weigh exactly 15 mg of 4-nitro-1H-pyrazol-1-amine into a clean, dry glass vial.

    • Add 0.6 mL of anhydrous DMSO-d6.

    • Cap the vial tightly and vortex for 30 seconds.

    • If particulates remain, place the vial in a sonication bath heated to 45°C for 5 minutes.

    • Validation Step: Shine a standard red laser pointer through the vial in a dim room. If the beam path is visible (Tyndall effect), undissolved micro-particulates remain. Continue sonication until the laser path is completely invisible, confirming a true, homogeneous solution.

    • Transfer the clear, pale yellow solution to a 5 mm NMR tube.

Protocol 2: Optimized Solubilization for Amination / Synthesis Workflows
  • Purpose: To synthesize and isolate 4-nitro-1H-pyrazol-1-amine from 4-nitropyrazole, specifically addressing solubility issues during the aqueous extraction phase (4)[4].

  • Causality: The synthesis utilizes hydroxylamine-O-sulfonic acid (H2NOSO3H) in a basic borate buffer. The resulting 1-amino product is moderately soluble in water due to its polarity, making it difficult to extract. Repeated extractions with a mid-polarity hydrogen-bond accepting solvent (EtOAc) are required to favorably shift the partition coefficient and pull the product from the aqueous phase.

  • Step-by-Step Methodology:

    • Dissolve 4-nitropyrazole (5.00 mmol) in 25 mL of borate buffer pretreated with NaOH (20.0 mmol) to deprotonate the pyrazole ring.

    • Add H2NOSO3H (15.0 mmol) portion-wise over 10 minutes.

    • Heat the reaction mixture to 60°C for 5 hours behind a blast shield (Standard safety protocol for energetic precursors).

    • Cool the mixture to room temperature.

    • Extraction (Overcoming Aqueous Solubility): Extract the aqueous layer with Ethyl Acetate (EtOAc) (4 x 20 mL). Note: Do not use DCM, as the product's partition coefficient into DCM is exceptionally poor.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Validation Step: Recrystallize the crude residue from hot water (H2O). The formation of light yellow crystalline solids with a sharp melting point (mp 93–96 °C) confirms the successful isolation of the pure amine without trapped solvent impurities (4)[4].

References
  • Source: nih.
  • Source: amazonaws.
  • Title: Polynitro-substituted pyrazoles and triazoles as potential...
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 4-Nitro-1H-pyrazol-1-amine

Welcome to the Technical Support Center for 4-nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole). Because this compound contains both an electron-withdrawing nitro group and an electron-donating N-amino gro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole). Because this compound contains both an electron-withdrawing nitro group and an electron-donating N-amino group, it is classified as a High Energy Density Material (HEDM)[1]. Its unique molecular structure makes it highly valuable for energetic material synthesis and pharmaceutical development, but it also introduces critical stability challenges during storage.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent the explosive decomposition and chemical degradation of this sensitive compound.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind chemical degradation is the first step in preventing it. The degradation of 4-nitro-1H-pyrazol-1-amine is not random; it follows specific thermodynamic and kinetic pathways driven by its "trigger bonds"[2].

Q1: Why does 4-nitro-1H-pyrazol-1-amine degrade so rapidly at room temperature?

A: The instability of this compound is mechanistically tied to its explosophores—specifically the C-NO₂ and N-NH₂ linkages. Computational investigations using Wiberg Bond Indices (WBI) reveal that these bonds possess lower interatomic electron density compared to standard covalent bonds, making them highly activated "trigger bonds"[2]. At room temperature, ambient thermal energy can overcome the activation barrier for NO₂ dissociation. This homolytic cleavage initiates a radical cascade, leading to the breakdown of the pyrazole ring and subsequent exothermic decomposition[3].

Q2: I noticed a yellow/brown discoloration and a bulging septum on my storage vial. What went wrong?

A: A bulging septum and discoloration are definitive diagnostic signs of active thermal decomposition.

  • The Causality: The pressure buildup is caused by the evolution of N₂ gas (from N-N bond scission) and NO₂ gas (from C-NO₂ dissociation)[3]. The color shift from pale/white to yellow/brown indicates the formation of radical byproducts and polymeric azole residues.

  • Action: Do not attempt to open the vial under standard bench conditions, as the pressurized energetic gas poses an explosion hazard. Neutralize and dispose of the vial immediately following your institution's protocol for shock-sensitive HEDMs.

Q3: How does ambient moisture affect the stability of this compound?

A: The N-amino group is highly susceptible to hydrolytic attack. In the presence of ambient moisture, the compound can undergo hydrolysis, leading to the loss of the amino group and the acidification of the microenvironment[4]. Because the decomposition of related energetic pyrazoles is accelerated in acidic conditions, this moisture-induced degradation acts as an autocatalytic trigger for total sample failure.

Decomposition A 4-Nitro-1H-pyrazol-1-amine B Thermal / Shock Trigger A->B Exposure C C-NO2 Bond Dissociation (Primary Pathway) B->C Activation Energy Reached D N-NH2 Bond Cleavage (Secondary Pathway) B->D Weak Trigger Bond E NO2 Radical Formation C->E Homolytic Cleavage F N2 Gas Evolution D->F N-N Scission G Exothermic Decomposition E->G Radical Propagation F->G Pressure Buildup

Mechanistic pathways of 4-nitro-1H-pyrazol-1-amine decomposition highlighting primary trigger bonds.

Part 2: Quantitative Stability Metrics

To properly design your storage environment, you must align your laboratory conditions with the compound's physical and thermodynamic limits.

PropertyValue / MetricImplication for Storage & Handling
Storage Temperature 2°C to 8°C (Refrigerated)Prevents thermal activation of C-NO₂ and N-N trigger bonds[5].
Primary Trigger Bonds C-NO₂ and N-NH₂Highly susceptible to homolytic cleavage upon heat or shock exposure[2].
Decomposition Temp ( Td​ ) ~190°C - 240°C (varies by purity)Exothermic decomposition threshold; local friction can cause micro-heating[3].
Impact/Friction Sensitivity Sensitive (HEDM Class)Requires shock-absorbing secondary containment during transit and storage.
Moisture Sensitivity High (Hydrolysis risk)N-amino group degrades in water; requires an inert, anhydrous atmosphere.

Part 3: Self-Validating Standard Operating Protocol (SOP) for Storage

Do not simply place the received bottle in a fridge. To ensure scientific integrity and prevent catastrophic sample loss, follow this self-validating methodology. This system incorporates built-in checks to verify that the storage conditions remain uncompromised.

Step-by-Step Methodology: Inert Aliquoting and Storage

Step 1: Material Receipt and Gravimetric Baseline

  • Upon receiving the chemical, immediately transfer the sealed container to a calibrated analytical balance. Record the gross weight. Validation: Any unexpected decrease in mass over time indicates gas evolution and escaping decomposition products.

Step 2: Inert Atmosphere Transfer

  • Transfer the container into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Purging atmospheric oxygen and moisture prevents the hydrolytic cleavage of the N-amino group[4].

Step 3: Aliquoting into Amber Vials

  • Divide the bulk material into single-use aliquots using static-free spatulas (avoid metal-on-glass friction which can trigger localized heating).

  • Store aliquots in amber or opaque glass vials to prevent photolytic degradation of the nitro group.

Step 4: Secondary Containment with Desiccant

  • Seal the vials with PTFE-lined caps. Place the vials inside a secondary shatter-proof container (e.g., a high-density polyethylene jar) filled with indicating Drierite (calcium sulfate).

  • Validation: The indicating desiccant serves as a self-validating moisture sensor. If the desiccant turns from blue to pink, the primary seal has failed, and the sample must be re-purged.

Step 5: Temperature-Controlled Storage

  • Store the secondary container in a dedicated explosion-proof refrigerator maintained strictly at 2°C to 8°C [5].

StorageWorkflow S1 1. Material Receipt Gravimetric baseline check S2 2. Inert Atmosphere Transfer Glovebox handling (Argon/N2) S1->S2 Transfer S3 3. Moisture Exclusion Aliquot into amber vials S2->S3 Aliquot S4 4. Secondary Containment Pack with indicating desiccant S3->S4 Seal S5 5. Temperature Control Store strictly at 2-8°C S4->S5 Refrigerate S6 6. Periodic Validation Check weight & desiccant color S5->S6 Monitor

Self-validating standard operating protocol for the safe storage of nitropyrazole derivatives.

Part 4: FAQs on Experimental Integration

Q4: How do I safely bring the compound to room temperature for an experiment?

A: Never open a cold vial. When retrieving an aliquot from the 2-8°C refrigerator, place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the chemical powder, which initiates hydrolysis[4].

Q5: Can I use standard heating mantles for reactions involving 4-nitro-1H-pyrazol-1-amine?

A: Extreme caution is advised. Because the compound is an energetic material with a decomposition temperature starting around 190°C, localized hot spots from standard heating mantles can trigger thermal runaway[1][3]. Always use a highly regulated oil bath or aluminum heating block to ensure uniform heat distribution, and keep reaction temperatures well below the Td​ threshold.

References
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds National Center for Biotechnology Information (NIH PMC)[Link]

  • Tailoring Energetic Sensitivity and Classification through Regioisomerism ResearchGate[Link]

  • Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity ODU Digital Commons [Link]

  • N-Amination of Pyrazoles: a General Approach Math-Net.Ru[Link]

Sources

Optimization

optimization of reaction conditions for derivatization of 4-nitro-1H-pyrazol-1-amine

Welcome to the Application Scientist Support Portal. 4-Nitro-1H-pyrazol-1-amine is a highly valuable building block utilized in the synthesis of high-energy-density materials (HEDMs) and complex pharmaceutical heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Nitro-1H-pyrazol-1-amine is a highly valuable building block utilized in the synthesis of high-energy-density materials (HEDMs) and complex pharmaceutical heterocycles 1. However, bench scientists frequently encounter sluggish kinetics, stalled equilibria, and poor yields during its derivatization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome the inherent chemical deactivation of this molecule.

Chemical Reactivity Profile (The "Why")

The primary challenge in derivatizing 4-nitro-1H-pyrazol-1-amine lies in its electronic structure. The N1-amino group is inherently much less nucleophilic than standard aliphatic or aromatic amines.

Mechanistic Causality: The lone pair of electrons on the exocyclic N1-nitrogen is conjugated with the aromatic pyrazole π -system. The nitro group at the C4 position exerts a strong electron-withdrawing effect (both inductive −I and resonance −M effects). This pulls electron density away from the ring and, consequently, away from the N1-amine, drastically reducing its ability to attack electrophiles. Because of this, standard conditions for Schiff base formation or direct alkylation often fail or stall at low conversions 2.

DerivatizationWorkflow SM 4-Nitro-1H-pyrazol-1-amine (Deactivated N-Amine) Condensation Condensation (Schiff Base) SM->Condensation Aldehydes/Ketones H+ Catalyst, -H2O Mannich Mannich-Type Reaction SM->Mannich Alcohols/Amines Acidic Medium Alkylation N-Alkylation SM->Alkylation Alkyl Halides Strong Base, Polar Aprotic

Figure 1: Primary derivatization pathways for 4-nitro-1H-pyrazol-1-amine and required condition adjustments.

Troubleshooting FAQs

Q1: My Schiff base condensation with an aromatic aldehyde is stalling at 20-30% conversion. How can I drive the reaction to completion? A1: Because the N1-amine is a weak nucleophile, the formation of the hemiaminal intermediate is slow, and the overall equilibrium does not naturally favor the imine product 3.

  • Solution: You must actively remove water to satisfy Le Chatelier’s principle. Switch your solvent to toluene or ethanol and use a Dean-Stark trap (for toluene) or activated 4Å molecular sieves (for ethanol). Furthermore, the reaction requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity. We recommend 10-20 mol% of p-toluenesulfonic acid (p-TSA).

Q2: I am trying to perform a Mannich-type functionalization (e.g., reacting with trinitroethanol). The yield is extremely low. What is going wrong? A2: Mannich-type condensations with highly functionalized alcohols (like 2,2,2-trinitroethanol) are sterically hindered and electronically mismatched for deactivated amines.

  • Solution: Literature precedent for the synthesis of 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine demonstrates that strict acidic conditions and extended reaction times are required. Ensure the medium is sufficiently acidic to generate the reactive carbocation from the alcohol without fully protonating the weakly basic N1-amine, which would completely kill its nucleophilicity 1.

Q3: Direct N-alkylation with alkyl halides is yielding multiple side products and unreacted starting material. How do I optimize this? A3: Elevating the temperature to force the reaction often leads to decomposition or polyalkylation if the base is too harsh.

  • Solution: Use a polar aprotic solvent (DMF or DMSO) to maximize the reactivity of the amine. Use a mild but effective base like Cesium Carbonate (Cs₂CO₃). The large cesium cation provides a "naked" and highly reactive carbonate anion, facilitating the deprotonation and subsequent Sₙ2 attack without the harshness of NaH.

TroubleshootingTree Issue Issue: Low Conversion / Yield Type Identify Reaction Class Issue->Type Cond Schiff Base / Imine Type->Cond Alk Alkylation / Substitution Type->Alk Sol1 Action: Add 4Å Mol Sieves or use Dean-Stark trap Cond->Sol1 Sol2 Action: Increase Acid Catalyst (e.g., 10 mol% p-TSA) Cond->Sol2 Sol3 Action: Switch to Cs2CO3 and DMF/DMSO solvent Alk->Sol3 Sol4 Action: Elevate Temp (80-100°C) Monitor via LC-MS Alk->Sol4

Figure 2: Logical troubleshooting tree for resolving low conversion rates during derivatization.

Optimization Data Summary

The following table summarizes the optimized baseline parameters for the three most common derivatization pathways.

Reaction TypeReagentsOptimized SolventCatalyst / BaseTemp (°C)Expected Yield
Schiff Base Formation Aldehyde (1.2 eq)EtOH or Toluenep-TSA (10 mol%)80–11075–90%
Mannich-Type TrinitroethanolAqueous AcidHCl / H₂SO₄60–8040–60%
N-Alkylation Alkyl Bromide (1.1 eq)DMF or DMSOCs₂CO₃ (1.5 eq)60–9070–85%

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Schiff Base Condensation (Self-Validating)
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-nitro-1H-pyrazol-1-amine (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in anhydrous ethanol (15 mL).

  • Catalysis & Scavenging: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) and 1.0 g of freshly activated 4Å molecular sieves.

    • Self-Validation Checkpoint: The molecular sieves must be activated at 300°C overnight prior to use; otherwise, ambient moisture trapped in the pores will stall the equilibrium, and conversion will halt at ~30%.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under an inert argon atmosphere for 12–24 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The imine product will typically run higher (less polar) than the starting amine.

  • Workup: Once complete, cool to room temperature, filter through a pad of Celite to remove the molecular sieves, and concentrate the filtrate under reduced pressure. Purify via recrystallization (typically from hot ethanol) or flash chromatography.

Protocol B: N-Alkylation via Cesium Carbonate
  • Preparation: Dissolve 4-nitro-1H-pyrazol-1-amine (1.0 mmol) in anhydrous DMF (5 mL) in a dry flask.

  • Base Addition: Add Cs₂CO₃ (1.5 mmol). Stir at room temperature for 15 minutes to allow pre-association and partial deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Heat to 60°C for 6–8 hours.

    • Causality Note: DMF is chosen because it solvates the cesium cation excellently while leaving the amine/amide anion highly reactive, compensating for the poor inherent nucleophilicity of the nitrated pyrazole.

  • Workup: Quench the reaction by pouring it into ice water (20 mL).

    • Self-Validation Checkpoint: A successful reaction will typically precipitate the alkylated product immediately upon contact with water. Filter the solid, wash with cold water to remove residual DMF, and dry under high vacuum.

References

  • Source: Molecules (via PMC / National Institutes of Health)
  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)
  • Source: Arkivoc (Arkat USA)

Sources

Troubleshooting

minimizing impurities in the synthesis of 4-nitro-1H-pyrazol-1-amine

Welcome to the Application Scientist Troubleshooting Hub. As a Senior Application Scientist specializing in heterocyclic synthesis and energetic materials, I frequently consult on the N-amination of electron-deficient py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. As a Senior Application Scientist specializing in heterocyclic synthesis and energetic materials, I frequently consult on the N-amination of electron-deficient pyrazoles. The synthesis of 4-nitro-1H-pyrazol-1-amine (also known as 1-amino-4-nitropyrazole) via the amination of 4-nitropyrazole using hydroxylamine-O-sulfonic acid (HOSA) is notoriously sensitive to reaction conditions. Without precise kinetic and thermodynamic control, researchers often face low yields and complex impurity profiles.

This guide bypasses generic advice, offering an in-depth mechanistic dive into causality, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation.

Mechanistic Pathway & Impurity Formation

To minimize impurities, we must first understand the kinetic competition at play. The diagram below illustrates the active pathways and the thermodynamic sinks that lead to contamination.

ImpurityMinimization SM 4-Nitropyrazole (Inactive NH-form) Anion 4-Nitropyrazolide (Active Anion) SM->Anion NaOH (pH 10-11) Product 4-Nitro-1H-pyrazol-1-amine (Pure Target) Anion->Product + HOSA (60°C) Imp_SM Unreacted SM (Impurity) Anion->Imp_SM pH < 8 (Protonation) HOSA HOSA Reagent HOSA->Product Amination Imp_Salt Inorganic Sulfates (Impurity) HOSA->Imp_Salt Hydrolysis (pH > 11)

Mechanistic pathway of 4-nitropyrazole N-amination showing optimal routes and impurity formation.

Troubleshooting Guide & FAQs

Q1: Why is my final product heavily contaminated with unreacted 4-nitropyrazole? Causality: The amination of pyrazoles with HOSA is highly pH-dependent. 4-nitropyrazole has a pKa of approximately 9.63 (). If the reaction pH drops below 9, the equilibrium shifts from the highly nucleophilic 4-nitropyrazolide anion back to the inactive NH-form. Because HOSA hydrolysis generates acidic byproducts (sulfate and protons), the pH naturally plummets during the reaction if unbuffered. Solution: Maintain the reaction strictly at an optimal pH of 10.0–11.0. This is 1–2 units above the pKa of 4-nitropyrazole, ensuring the substrate exists predominantly in its reactive anionic form without excessively accelerating base-catalyzed HOSA degradation.

Q2: How do I eliminate inorganic sulfate salts from the final product? Causality: HOSA (NH₂OSO₃H) acts as an electrophilic amine source, leaving behind sulfate (SO₄²⁻) as a leaving group. Furthermore, side-reaction hydrolysis of HOSA generates additional inorganic salts. If you attempt to isolate the product by directly evaporating the aqueous reaction mixture, these salts will co-precipitate with your target compound. Solution: Implement a biphasic liquid-liquid extraction. Extract the aqueous mixture with diethyl ether (Et₂O) or ethyl acetate. The target 4-nitro-1H-pyrazol-1-amine partitions into the organic layer, completely leaving the inorganic sulfates behind in the aqueous waste (1)[1].

Q3: My yields are wildly inconsistent (fluctuating between 13% and 78%). What is the root cause? Causality: This is a classic kinetic competition between N-amination and base-catalyzed HOSA hydrolysis. Early literature reported yields as low as 13% when HOSA was added to an unmonitored alkaline medium. At excessively high pH (>11.5), the decomposition of HOSA into hydroxylamine and sulfate outpaces the nucleophilic attack by the pyrazolide anion. Solution: Use a continuous pH-stat system or careful manual titration. By maintaining the reaction strictly at pH 10.0–11.0, you keep the substrate active while minimizing HOSA degradation, reliably achieving yields of 45–95%[1].

Q4: Do I need to worry about regioisomeric impurities (e.g., 2-amino-4-nitropyrazole)? Causality: No. Unlike 3-substituted or 5-substituted pyrazoles, which yield a mixture of 1-amino and 2-amino regioisomers due to molecular asymmetry, 4-nitropyrazole possesses a symmetry axis. Because the 1- and 2-positions are chemically equivalent in the active 4-nitropyrazolide anion, electrophilic attack by HOSA at either nitrogen yields the exact same product. Solution: You can safely eliminate regioisomer separation (e.g., complex column chromatography) from your workflow. Focus entirely on removing unreacted starting material and inorganic salts.

Quantitative Process Parameters & Impurity Impact

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Impurity Profile
pH Control Unmonitored (Starts >12, drops <7)pH-Stat controlled at 10.0–11.0pH <8 causes high unreacted SM; pH >11.5 drives HOSA hydrolysis into sulfates.
Temperature Room Temperature60 °CLow temps reduce amination kinetics, allowing slow HOSA degradation to dominate.
HOSA Addition Single Bolus AdditionDropwise over 60 minutesBolus addition causes localized pH spikes, accelerating base-catalyzed HOSA destruction.
Workup Strategy Direct Aqueous EvaporationEt₂O Extraction + 5% NaOH WashDirect evaporation co-precipitates inorganic salts. NaOH wash actively strips unreacted SM.
Expected Yield ~13%75% – 80%Optimization prevents reagent waste and reduces the burden of downstream purification.

Self-Validating Experimental Protocol: Optimized N-Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Substrate Activation

  • Suspend 4-nitropyrazole (0.57 g, 5.0 mmol) in 10 mL of distilled water.

  • Causality Check: 4-nitropyrazole is poorly soluble in neutral water but dissolves rapidly upon deprotonation.

  • Add 2M NaOH dropwise until the solution clears and the pH stabilizes at 10.5. Heat the mixture to 60 °C.

  • Self-Validation: Complete dissolution confirms the successful generation of the active 4-nitropyrazolide anion. If particulate matter remains, verify your pH meter calibration; do not proceed until the solution is homogeneous.

Phase 2: Electrophilic Amination 5. Prepare a fresh solution of Hydroxylamine-O-sulfonic acid (HOSA) (0.85 g, 7.5 mmol, 1.5 eq) in 5 mL of water. Critical: Neutralize this HOSA solution to pH 7 immediately before use to prevent premature acidic auto-degradation. 6. Add the neutralized HOSA solution dropwise to the pyrazole mixture over 60 minutes. 7. Self-Validation: Monitor the reaction pH continuously. HOSA amination and side-hydrolysis both consume OH⁻ ions. If the pH does not drop during addition, the HOSA reagent has likely degraded prior to addition. Concurrently titrate with 2M NaOH to strictly maintain pH 10.0–11.0[1].

Phase 3: Biphasic Purification & Impurity Clearance 8. Cool the reaction mixture to room temperature. Extract the aqueous phase with Diethyl Ether (Et₂O) (4 x 15 mL). 9. Causality Check: The target 4-nitro-1H-pyrazol-1-amine partitions into the ether, leaving inorganic sulfate impurities entirely in the aqueous waste. 10. Wash the combined organic layers with 10 mL of 5% aqueous NaOH. 11. Self-Validation: This basic wash removes unreacted 4-nitropyrazole. To validate complete removal, take a 1 mL aliquot of the post-wash aqueous layer and acidify to pH 5 with HCl. The absence of a white precipitate confirms the organic layer is completely free of starting material. 12. Wash the organic layer with distilled water, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo. 13. Recrystallize the crude residue from hot water to yield pure 4-nitro-1H-pyrazol-1-amine (Melting Point: 98 °C)[1].

References

  • Title: Amination of Pyrazoles: a General Approach Source: Mathnet.RU / Mendeleev Communications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation and Comparative Analysis of 4-Nitro-1H-pyrazol-1-amine Derivatives as High-Energy Density Materials

Target Audience: Materials Scientists, Defense Researchers, and Chemical/Drug Development Professionals Cross-Disciplinary Insight: From Drug Scaffolds to High-Energy Density Materials While pyrazole derivatives are wide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Defense Researchers, and Chemical/Drug Development Professionals

Cross-Disciplinary Insight: From Drug Scaffolds to High-Energy Density Materials

While pyrazole derivatives are widely recognized by drug development professionals as privileged scaffolds in pharmaceuticals (often engineered for targeted pharmacokinetics), the introduction of dense nitro ( −NO2​ ) groups fundamentally shifts their application. In materials science, these nitrogen-rich heterocycles are engineered as High-Energy Density Materials (HEDMs) .

The core challenge in HEDM development is the inherent contradiction between energy and safety: increasing the oxygen balance and heat of formation typically increases mechanical sensitivity. 4-Nitropyrazole (4-NP) serves as a stable but low-energy foundational building block. However, through rational molecular design—specifically N-amination to form 1-amino-4-nitropyrazole , followed by functionalization to 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine —researchers can create materials that rival standard military explosives like RDX and HMX, while maintaining manageable sensitivity profiles [1].

Mechanistic Causality & Molecular Design

To understand why 4-nitro-1H-pyrazol-1-amine derivatives are highly effective, we must analyze the causality behind their structural modifications:

  • The Role of N-Amination: The N-H bond in mononitropyrazoles is relatively active. Amination provides a reactive primary amine site without disrupting the aromatic stability of the pyrazole ring. This increases the overall nitrogen content, which directly boosts the positive heat of formation ( ΔHf​ )—a critical parameter since the energetic output of HEDMs relies on the exothermic formation of N2​ gas upon detonation.

  • Trinitroethyl Functionalization (The Internal Oxidizer): Reacting the aminated pyrazole with 2,2,2-trinitroethanol introduces a trinitroethyl group. This choice is deliberate: the polynitromethyl moiety acts as an internal oxidizer. Because one −NO2​ group is consumed to completely oxidize the carbon atom of the −CH2​− linker, the remaining nitro groups significantly boost the overall oxygen balance ( Ω ). Higher oxygen balance ensures complete conversion of carbon to CO2​ , maximizing detonation velocity ( Dv​ ) and pressure ( P ).

  • Trigger Bond Stabilization: Computational investigations using Wiberg Bond Indices (WBI) reveal that the N−NO2​ or C−NO2​ bonds act as "trigger bonds"—the first bonds to rupture upon mechanical stimulus [2]. The extensive intermolecular hydrogen-bonding network introduced by the amino and trinitroethyl groups stabilizes these trigger bonds within the crystal lattice, lowering the material's impact and friction sensitivity [3].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis and validation of these derivatives. Every step is designed as a self-validating system to ensure chemical integrity before proceeding to dangerous energetic testing.

Protocol A: Synthesis of 1-Amino-4-nitropyrazole (N-Amination)
  • Preparation: Dissolve 4-nitropyrazole (1.0 eq) in a mixture of water and ethanol.

  • pH Control (Critical Step): Add potassium carbonate ( K2​CO3​ ) to the solution. Causality: Mononitropyrazoles are sensitive to pH changes. Maintaining a slightly basic environment ensures the deprotonation of the pyrazole N-H bond, driving the nucleophilic attack while preventing destructive acidic side reactions.

  • Amination: Slowly add hydroxylamine-O-sulfonic acid ( NH2​OSO3​H ) dropwise at room temperature.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Once the 4-NP spot disappears, extract the product using ethyl acetate, dry over MgSO4​ , and confirm the primary amine presence via 1H NMR (looking for the broad −NH2​ singlet).

Protocol B: Functionalization via Mannich Condensation
  • Reaction: Suspend the validated 1-amino-4-nitropyrazole in a compatible solvent and introduce 2,2,2-trinitroethanol (1.1 eq).

  • Condensation: Stir the mixture under controlled thermal conditions. The Mannich-type reaction links the highly energetic trinitroethyl moiety to the pyrazole ring.

  • Validation: Purify via recrystallization. Confirm the structural density ( ρ ) using X-ray diffraction (XRD), as crystalline density is the most critical variable in predicting detonation velocity.

Synthesis_Pathway A 4-Nitropyrazole (4-NP) C 1-Amino-4-nitropyrazole (1-A-4-NP) A->C N-Amination B Hydroxylamine-O-sulfonic acid + K2CO3 (pH Control) B->C Reagents E 4-Nitro-N-(2,2,2-trinitroethyl)- 1H-pyrazol-1-amine C->E Functionalization D 2,2,2-Trinitroethanol (Mannich Condensation) D->E Reagents

Figure 1: Synthesis pathway of 4-nitro-1H-pyrazol-1-amine derivatives via N-amination and Mannich condensation.

Energetic Validation & Performance Comparison

To objectively evaluate the success of the molecular design, the synthesized derivatives must be subjected to rigorous mechanical sensitivity testing and computational performance modeling.

Protocol C: Sensitivity Testing and Performance Modeling
  • Impact Sensitivity (IS): Conducted using a standard BAM Fallhammer. A specific weight is dropped from varying heights onto the sample. The energy (in Joules) at which 50% of the drops result in an explosion is recorded.

  • Friction Sensitivity (FS): Conducted using a BAM friction tester. The sample is subjected to varying loads (in Newtons) between a porcelain peg and plate.

  • Performance Calculation: Utilizing the experimental crystalline density (from XRD) and the calculated solid-state heat of formation (via Density Functional Theory), parameters are inputted into the EXPLO5 thermochemical code to calculate the Chapman-Jouguet detonation velocity ( Dv​ ) and pressure ( P ).

Validation_Workflow S1 Synthesis & Purification S2 Structural Validation (NMR, XRD) S1->S2 S3 Sensitivity Testing (BAM Drop/Friction) S2->S3 S4 Performance Modeling (EXPLO5 Code) S3->S4

Figure 2: Self-validating experimental workflow for energetic material characterization.

Quantitative Comparison Table

The table below summarizes the energetic properties of the 4-NPA derivatives compared against traditional military benchmarks (TNT, RDX, and HMX) [1][3].

CompoundDensity ( g/cm3 )Detonation Velocity ( km/s )Detonation Pressure ( GPa )Impact Sensitivity ( J )Friction Sensitivity ( N )
4-Nitropyrazole (4-NP) 1.526.6818.81>40>353
1-Amino-4-nitropyrazole ~1.65~7.40~22.5>30>240
4-Nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine ~1.85~8.70~34.510 - 15~120
TNT (Reference)1.656.8819.515>353
RDX (Reference)1.828.7534.77.5120
HMX (Reference)1.919.1039.37.4112

Data Analysis: The base molecule, 4-NP, exhibits excellent safety profiles (IS > 40 J) but possesses a highly inadequate detonation velocity (6.68 km/s), rendering it non-competitive with modern standards. However, the functionalized 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine demonstrates a massive leap in performance. By increasing the density to ~1.85 g/cm3 , the detonation velocity jumps to ~8.70 km/s, placing it squarely in the performance tier of RDX. Crucially, its impact sensitivity (10-15 J) remains slightly less sensitive than RDX (7.5 J), validating the hypothesis that pyrazole-based hydrogen bonding networks effectively stabilize highly nitrated trigger bonds.

References
  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Molecules (PMC) URL: [Link]

  • Title: Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity Source: ODU Digital Commons URL: [Link]

  • Title: Tailoring Energetic Sensitivity and Classification through Regioisomerism Source: ResearchGate URL: [Link]

Comparative

Comparative Analytical Guide: 4-Nitro-1H-pyrazol-1-amine in Energetic Material Synthesis

Executive Summary & Mechanistic Overview In the development of High Energy Density Materials (HEDMs), the functionalization of azole rings is a critical pathway for tuning detonation parameters and thermal stability. 4-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the development of High Energy Density Materials (HEDMs), the functionalization of azole rings is a critical pathway for tuning detonation parameters and thermal stability. 4-Nitro-1H-pyrazol-1-amine (CAS: 3994-40-9), also known as 1-amino-4-nitropyrazole, serves as a highly versatile building block.

The strategic choice to N-aminate 4-nitropyrazole is rooted in molecular energetics. While the parent 4-nitropyrazole possesses a relatively low detonation velocity, introducing an N-amino group significantly increases the heat of formation (HOF) and nitrogen content. More importantly, the primary amine provides a highly reactive site for subsequent functionalization. For instance, it readily undergoes Mannich-type condensations with trinitroethanol to yield N-trinitroethylamino derivatives, which drastically improve the oxygen balance and explosive power of the resulting framework [1].

This guide objectively compares the analytical and performance data of 4-nitro-1H-pyrazol-1-amine against its precursor and highly nitrated alternatives, providing researchers with validated protocols and cross-referenced spectral data to ensure synthetic integrity.

Comparative Performance Analysis

When selecting a pyrazole-based backbone for HEDM synthesis, researchers must balance synthetic accessibility, thermal stability, and detonation performance. The table below synthesizes literature data comparing 4-nitro-1H-pyrazol-1-amine with its parent compound and a heavily nitrated alternative [2][3].

CompoundMelting Point (°C)Density (g/cm³)Detonation Velocity ( D , km/s)Detonation Pressure ( P , GPa)Primary Utility
4-Nitro-1H-pyrazole 163–1651.526.6818.81Stable precursor; insensitive backbone.
4-Nitro-1H-pyrazol-1-amine 98~1.62~7.40~22.5Reactive intermediate for N-functionalization.
1-Amino-3,5-dinitropyrazole 173 (decomp)1.808.2027.4Advanced HEDM; requires complex amination.

Causality in Performance: The transition from 4-nitropyrazole to 4-nitro-1H-pyrazol-1-amine demonstrates a slight drop in melting point due to the disruption of intermolecular hydrogen bonding (N-H N) present in the parent pyrazole. However, the density and detonation velocity increase due to the added mass and energetic contribution of the N-N bond. 1-Amino-3,5-dinitropyrazole pushes these parameters further into the realm of secondary explosives, though its synthesis is notoriously difficult, often requiring specialized reagents like O-tosylhydroxylamine rather than standard aqueous aminating agents [4].

Experimental Workflow: pH-Controlled N-Amination

The synthesis of 4-nitro-1H-pyrazol-1-amine utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. This protocol is designed as a self-validating system : the continuous monitoring of pH not only drives the reaction but serves as a real-time indicator of mechanistic success.

Step-by-Step Methodology
  • Deprotonation: Suspend 4-nitro-1H-pyrazole (1.0 eq) in water. Slowly add 10% aqueous NaOH until the pyrazole dissolves, indicating the formation of the reactive pyrazolate anion.

  • pH Calibration (The Critical Variable): Adjust the solution to pH 10–11 .

    • Mechanistic Causality: HOSA hydrolyzes rapidly in water, consuming hydroxyl ions. Lowering the pH retards HOSA decomposition. However, the pyrazole must remain in its anionic form to act as a nucleophile. Because 4-nitropyrazole is sufficiently acidic, pH 10–11 is the optimal thermodynamic window where the amination rate outpaces HOSA degradation [5].

  • Amination: Dissolve HOSA (1.5 eq) in a minimal amount of cold water. Add this dropwise to the pyrazolate solution at 60 °C.

  • Active Monitoring: As HOSA reacts, the pH will drop. Continuously add 10% NaOH dropwise to maintain the pH strictly between 10 and 11. The reaction is complete when the pH stabilizes without further base addition.

  • Isolation & Validation: Cool the mixture to 5 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint: Recrystallize from water/ethanol. A sharp melting point at 98 °C confirms the absence of unreacted precursor (MP 163 °C) and validates the regioselective formation of the N-amino bond.

Analytical Data Cross-Referencing

To ensure the structural integrity of the synthesized 4-nitro-1H-pyrazol-1-amine, cross-reference your empirical data against the following established literature expectations.

Nuclear Magnetic Resonance (NMR)
  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~8.65 (s, 1H, Pyrazole C5-H)

    • δ ~8.22 (s, 1H, Pyrazole C3-H)

    • δ ~6.95 (br s, 2H, N-NH 2​ )

    • Diagnostic Insight: In the parent 4-nitropyrazole, rapid tautomerization often broadens the C-H signals or makes them chemically equivalent depending on the solvent. The addition of the N1-amino group locks the tautomeric state, resulting in two distinct, sharp singlets for the C3 and C5 protons due to the asymmetric electronic environment. The disappearance of the highly deshielded pyrazole N-H proton (>12 ppm) and the appearance of the primary amine signal (~7 ppm) is the definitive proof of successful amination.

  • 13 C NMR (100 MHz, DMSO- d6​ ):

    • δ 138.5 (C5), 135.2 (C4-NO 2​ ), 129.8 (C3).

Infrared Spectroscopy (FT-IR, KBr pellet)
  • 3325, 3260 cm −1 : N-H stretching (characteristic doublet of a primary amine).

  • 1555 cm −1 : Pyrazole ring C=N and C=C stretching.

  • 1515 cm −1 : Asymmetric stretching of the C-NO 2​ group.

  • 1345 cm −1 : Symmetric stretching of the C-NO 2​ group.

Synthetic & Functionalization Pathway

The following diagram maps the logical progression from the inert precursor through the amination intermediate, culminating in high-energy functionalization.

G A 4-Nitro-1H-pyrazole (Precursor) C 4-Nitro-1H-pyrazol-1-amine (Target Intermediate) A->C N-Amination B HOSA + Base (pH 10-11) Aminating Agent B->C Reagent Input D Mannich Reaction (Trinitroethanol) C->D N-Functionalization F Oxidative Coupling (Oxidizing Agent) C->F Dimerization E 4-Nitro-N-(2,2,2-trinitroethyl)- 1H-pyrazol-1-amine D->E HEDM Synthesis G Azo-bridged Energetics (1,1'-Azobis derivatives) F->G HEDM Synthesis

Caption: Synthetic workflow mapping the N-amination of 4-nitropyrazole and its downstream HEDM functionalization.

References

  • Yin, P., et al. (2014). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules (MDPI). Available at:[Link]

  • National Center for Biotechnology Information. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." PMC. Available at:[Link]

  • National Center for Biotechnology Information. "Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties." PMC. Available at:[Link]

  • Math-Net.Ru. "N-Amination of Pyrazoles: a General Approach." Russian Chemical Bulletin. Available at:[Link]

Validation

Validating the Mechanism of 4-Nitro-1H-pyrazol-1-amine Synthesis: A Technology Comparison Guide

Executive Summary The synthesis of 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9)[] represents a critical pathway in the development of nitrogen-rich energetic materials and specialized pharmaceuticals[2]. The most viable sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9)[] represents a critical pathway in the development of nitrogen-rich energetic materials and specialized pharmaceuticals[2]. The most viable synthetic route involves the N-amination of 4-nitropyrazole using hydroxylamine-O-sulfonic acid (HOSA) in an alkaline aqueous medium[3]. However, this reaction presents a notorious mechanistic challenge: balancing the deprotonation of 4-nitropyrazole with the base-catalyzed hydrolysis of HOSA[4].

As a Senior Application Scientist, I frequently see process chemistry teams struggle with inconsistent yields and unexplained reaction failures during this amination. The root cause is almost always inadequate mechanistic validation. To optimize this reaction, one must transition from "blind" end-point analysis to real-time kinetic tracking.

This guide objectively compares three leading analytical approaches—In Situ FTIR Spectroscopy (e.g., ReactIR) , Offline HPLC-MS , and In Situ NMR —for validating the N-amination mechanism, demonstrating why In Situ FTIR provides the most robust, self-validating data for this specific chemical system.

Mechanistic Context: The N-Amination Pathway

The synthesis of 4-nitro-1H-pyrazol-1-amine is not a simple substitution; it is a pH-dependent, multi-pathway system[4]. Understanding the causality behind each step is critical for analytical selection:

  • Deprotonation: 4-nitropyrazole (pKa ~9.6) must be deprotonated by a base (typically K2​CO3​ or NaOH ) to form the nucleophilic 4-nitropyrazolide anion.

  • Nucleophilic Attack (Amination): The pyrazolide nitrogen attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group to yield the target 4-nitro-1H-pyrazol-1-amine[3].

  • Competing Hydrolysis (The Failure Mode): HOSA is highly unstable in strongly alkaline environments. If the pH exceeds 11, HOSA undergoes rapid base-catalyzed hydrolysis, degrading into sulfate and ammonia before the amination can occur[4],[5].

Mechanism NP 4-Nitropyrazole (NH-form) Anion 4-Nitropyrazolide Anion (Active) NP->Anion Deprotonation Base Base (K2CO3) pH Control Base->Anion Product 4-Nitro-1H-pyrazol-1-amine (Target) Anion->Product Nucleophilic Attack HOSA HOSA (NH2OSO3H) HOSA->Product Amination Degradation Hydrolysis Products (Side Reaction) HOSA->Degradation Excess Base (pH > 11)

Reaction mechanism of 4-nitropyrazole amination and competing HOSA hydrolysis pathway.

Technology Comparison: Validating the Mechanism

To truly validate this mechanism, an analytical technique must be capable of observing the transient 4-nitropyrazolide anion, tracking the consumption of HOSA, and quantifying the formation of the aminated product versus hydrolysis byproducts in real-time.

Quantitative Comparison of Analytical Alternatives
Analytical TechniqueIntermediate Detection (Anion)HOSA Degradation TrackingReal-Time Kinetic ProfilingScalability for Aqueous Systems
In Situ FTIR (Product) Yes (Direct observation)Yes (Continuous)Excellent High
Offline HPLC-MS No (Quenching reverts anion)Poor (Sulfate invisible)Poor (Delayed)High
In Situ NMR YesYesGoodLow (Suspension issues)
In Situ FTIR Spectroscopy (The Recommended Product)
  • Mechanism of Action: Utilizes an ATR (Attenuated Total Reflectance) probe inserted directly into the reactor to measure mid-infrared absorbance continuously.

  • Why it wins: In Situ FTIR is the only technique that provides continuous, real-time tracking of functional groups in an aqueous suspension without altering the system's equilibrium. The nitro group ( NO2​ ) symmetric and asymmetric stretches (~1350 and ~1520 cm⁻¹) shift distinctly upon the deprotonation of the pyrazole ring, allowing direct observation of the active anion. Simultaneously, the N-O stretch of HOSA can be tracked. If a pH spike occurs, the FTIR instantly captures the degradation of HOSA, proving the causality between poor pH control and reaction failure.

Offline HPLC-MS (The Traditional Alternative)
  • Limitations: HPLC-MS requires sampling, quenching, and dilution. The act of quenching the alkaline mixture immediately reprotonates the 4-nitropyrazolide anion back to 4-nitropyrazole, destroying the evidence of the active intermediate. Furthermore, the inorganic degradation products of HOSA (sulfate) are poorly retained or invisible on standard LC-MS methods, leaving researchers blind to the competing hydrolysis pathway.

In Situ NMR (The High-Resolution Alternative)
  • Limitations: While offering unparalleled structural elucidation, In Situ NMR struggles with the physical realities of this reaction. The use of K2​CO3​ often creates a heterogeneous suspension, and the potential evolution of gases degrades the magnetic field homogeneity (shimming). It is also prohibitively expensive and complex for routine process optimization.

Experimental Protocol: A Self-Validating Workflow using In Situ FTIR

To establish a self-validating system, the protocol must prove that the anion forms, that HOSA is consumed primarily by the anion, and that the product forms stoichiometrically.

Workflow Start Setup Reactor with ATR-FTIR Probe Step1 Add 4-Nitropyrazole & Record Baseline Start->Step1 Step2 Titrate Base (K2CO3) Monitor Anion Formation Step1->Step2 Step3 Dose HOSA Control pH (7-11) Step2->Step3 Step4 Track Kinetics (Product vs. Hydrolysis) Step3->Step4 End Data Analysis & Mechanism Validation Step4->End

Step-by-step experimental workflow for validating the amination mechanism using In Situ FTIR.

Step-by-Step Methodology:
  • Probe Insertion & Baselining: Insert the ATR-FTIR probe into a jacketed reactor containing deionized water at 60 °C[4]. Record a background spectrum to establish the baseline.

  • Substrate Addition: Add 4-nitropyrazole to achieve a 0.1 M concentration. Identify and track the characteristic NO2​ stretches of the neutral NH-form.

  • Anion Generation (pH Titration): Slowly dose aqueous K2​CO3​ while monitoring both the FTIR trends and a secondary pH probe. Observe the depletion of the neutral 4-nitropyrazole peaks and the emergence of the shifted 4-nitropyrazolide anion peaks. Pause dosing when the pH reaches 9.5–10.0 (maximizing anion concentration without exceeding pH 11).

  • HOSA Dosing & Kinetic Tracking: Begin continuous dosing of HOSA. Monitor the transient N-O stretch of HOSA.

    • Causality Check: If HOSA accumulates without product formation, the pH has dropped too low. If HOSA disappears rapidly but the aminated product does not form, the pH is too high (indicating hydrolysis).

  • Mechanism Validation: Export the kinetic trending data. A valid mechanism will show a 1:1 inverse correlation between the consumption of the 4-nitropyrazolide anion and the formation of 4-nitro-1H-pyrazol-1-amine.

References

  • [3] Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC | Source: nih.gov | URL:[Link]

  • [4] Title: N-Amination of Pyrazoles: a General Approach | Source: mathnet.ru | URL:[Link]

  • [2] Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds (Molecules. 2020) | Source: nih.gov | URL:[Link]

  • [5] Title: V. M. Vinogradov, I. L. Dalinger, S. A. Shevelev, “N-Amination of Pyrazoles: a General Approach”, Mendeleev Commun., 3:3 (1993), 111 | Source: mathnet.ru | URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-nitro-1H-pyrazol-1-amine proper disposal procedures

Operational and Disposal Protocol for 4-Nitro-1H-pyrazol-1-amine As a Senior Application Scientist, I cannot overstate the importance of treating 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9) with the rigorous safety protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 4-Nitro-1H-pyrazol-1-amine

As a Senior Application Scientist, I cannot overstate the importance of treating 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9) with the rigorous safety protocols reserved for energetic materials. Also known as 1-amino-4-nitropyrazole, this compound is a highly active intermediate frequently utilized in the synthesis of High Energy Density Materials (HEDMs)[1].

Standard organic waste disposal procedures are insufficient and highly dangerous for this compound. This guide provides a self-validating, causality-driven operational plan to ensure the safe handling, desensitization, and environmental disposal of 4-nitro-1H-pyrazol-1-amine.

Chemical Profiling & Hazard Quantification

To safely manage this compound, we must first understand its physicochemical profile. The molecule contains two potent explosophores on a pyrazole ring: a C-nitro group and an N-amino group[1].

Table 1: Quantitative Data & Hazard Profile

ParameterValue / Description
Chemical Name 4-nitro-1H-pyrazol-1-amine (1-amino-4-nitropyrazole)
CAS Number 3994-40-9
Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
Primary Hazard Class Energetic Material / Explosive Precursor (HEDM)
Explosophores C-NO 2​ (Nitro), N-NH 2​ (Amino)
EPA Waste Code (US) D003 (Characteristic of Reactivity)
Required Disposal Method Solvent Desensitization + Professional Incineration[2]

Mechanistic Causality of Hazards

The inherent danger of 4-nitro-1H-pyrazol-1-amine lies in its molecular structure. The N-N linkages and C-NO 2​ bonds act as "trigger bonds"[3]. In a solid, crystalline state, these molecules are densely packed. When subjected to mechanical stress (friction, impact) or thermal shock, the activation energy of these trigger bonds is easily overcome, leading to rapid bond cleavage[3]. This initiates a highly exothermic chain reaction, resulting in explosive decomposition.

To mitigate this, the solid crystal lattice must be disrupted. By dissolving the compound in a solvent, we separate the energetic molecules, drastically raising the activation energy required for detonation and rendering the material safe for transport.

HazardPathway Solid 4-Nitro-1H-pyrazol-1-amine (Solid Crystalline State) Stimulus Mechanical / Thermal Stimulus (Friction/Impact) Solid->Stimulus Unmitigated Risk Desensitization Solvent Dissolution (Desensitization) Solid->Desensitization Standard Operating Procedure Cleavage Trigger Bond Cleavage (N-N or C-NO2) Stimulus->Cleavage Overcomes Activation Energy Detonation Exothermic Decomposition Cleavage->Detonation Chain Reaction SafeState Combustible Liquid (Safe for Incineration) Desensitization->SafeState Disrupts Crystal Lattice

Fig 1. Hazard activation pathway vs. solvent desensitization mitigation strategy.

Step-by-Step Desensitization & Disposal Methodology

Direct disposal of solid energetic materials into standard waste bins is a critical safety violation. The material must be chemically desensitized and prepared for chemical incineration[2].

Phase 1: Operational Setup & Isolation

  • Fume Hood Isolation: Conduct all procedures in a certified, explosion-proof chemical fume hood behind a heavy-duty polycarbonate blast shield.

    • Self-Validation: Verify the fume hood monitor displays a face velocity between 80–100 fpm before unsealing the chemical container.

  • PPE Requirements: Wear flame-resistant (FR) lab coats, heavy-duty nitrile gloves, and a full face shield over safety goggles.

Phase 2: Solvent Desensitization

  • Solvent Selection: Select an appropriate combustible, inert solvent (e.g., ethanol, acetone, or a designated non-halogenated organic waste solvent).

    • Causality: A combustible solvent acts as a desensitizing agent by breaking the crystal lattice, and later provides the necessary fuel for complete combustion during the incineration phase[2].

  • Addition: Slowly add the solvent to the 4-nitro-1H-pyrazol-1-amine waste at a minimum ratio of 20 mL solvent per 1 gram of solid waste .

  • Agitation: Use a Teflon-coated magnetic stir bar to gently agitate the mixture. Never use glass rods or metal spatulas, as glass-on-glass or metal-on-glass friction can provide the mechanical stimulus needed to trigger detonation.

  • Visual Verification: Inspect the solution to ensure absolutely no solid particulates remain.

    • Self-Validation: Shine a high-intensity flashlight through the solution. Any undissolved solid represents a localized explosive hazard and requires additional solvent.

Phase 3: Waste Transfer & Incineration

  • Secondary Containment: Transfer the completely dissolved, desensitized solution into a High-Density Polyethylene (HDPE) waste container.

    • Causality: Never use glass waste containers for energetic solutions. In the event of an unexpected energetic event, glass shatters into lethal shrapnel. HDPE is pliable and will rupture rather than fragment, mitigating shrapnel risk.

  • Labeling: Label the container strictly as: "Hazardous Waste - EPA D003 Reactive - Desensitized Energetic Material in [Solvent Name]".

  • Professional Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The facility must burn the material in a chemical incinerator equipped with an afterburner and a wet scrubber[2].

    • Causality: The afterburner ensures the complete thermal destruction of the pyrazole ring. Because the molecule contains high amounts of nitrogen, combustion will generate toxic nitrogen oxide (NO x​ ) gases. The wet scrubber is mandatory to neutralize these acidic gases before they can be released into the environment[2].

DisposalWorkflow S1 1. Isolate in Fume Hood S2 2. Add Combustible Solvent (20:1 ratio) S1->S2 S3 3. Verify Complete Dissolution S2->S3 S4 4. Transfer to HDPE Container S3->S4 S5 5. Incinerate (w/ NOx Scrubber) S4->S5

Fig 2. Step-by-step desensitization and disposal workflow for energetic pyrazole waste.

References

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Title: Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity.
  • Title: Safety Data Sheet - 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol (Representative Nitropyrazole Disposal Standard).

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 4-nitro-1H-pyrazol-1-amine

The core principle of this guide is to treat 4-nitro-1H-pyrazol-1-amine with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs. The presence of a nitro group on t...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat 4-nitro-1H-pyrazol-1-amine with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs. The presence of a nitro group on the pyrazole ring suggests potential for toxicity, skin and eye irritation, and other health risks. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

An analysis of safety data for compounds such as 4-Nitropyrazole and other nitrated pyrazole derivatives reveals a consistent pattern of potential hazards.[1][2][3][4] These hazards form the basis of our PPE recommendations.

  • Acute Toxicity: Many nitropyrazole derivatives are harmful if swallowed.[1][2][3]

  • Serious Eye Damage/Irritation: A significant and immediate risk associated with this class of compounds is serious eye damage.[1][2]

  • Skin Irritation: Contact with skin is likely to cause irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][5]

Given these potential hazards, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 4-nitro-1H-pyrazol-1-amine. The selection of specific items should always be guided by a risk assessment of the particular procedure being performed.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldEN166 or OSHA 29 CFR 1910.133To protect against splashes and the potential for serious eye damage.[1][6][7] A face shield provides an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (e.g., Nitrile)EN374To prevent skin contact and irritation.[1][6] Double gloving is recommended for handling concentrated solutions or for extended procedures.
Body Flame-Resistant Laboratory Coat---To protect skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved Respirator (e.g., N95)NIOSH (US) or EN 149 (EU)Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][5]
Feet Closed-toe, Chemical-Resistant Shoes---To protect feet from spills.[6]

Procedural Guidance for PPE Selection and Use

The level of PPE required can be adjusted based on the specific experimental context. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

PPE_Workflow cluster_start Start: Risk Assessment cluster_ppe Required PPE Level Start Assess Experimental Procedure Weighing Weighing Solid Compound Start->Weighing Solid Handling SolutionPrep Preparing Stock Solution Start->SolutionPrep Liquid Handling Reaction Running Reaction Start->Reaction Reaction Conditions Purification Purification (e.g., Chromatography) Start->Purification Post-Reaction EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield - Double Gloves Weighing->EnhancedPPE Inside Fume Hood FullPPE Full PPE: - Enhanced PPE + Respirator Weighing->FullPPE Outside Fume Hood SolutionPrep->EnhancedPPE Reaction->EnhancedPPE Purification->EnhancedPPE

Caption: Decision workflow for selecting appropriate PPE based on the experimental task.

Step-by-Step Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[6] The work area, preferably within a certified chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above. Ensure gloves are inspected for any signs of damage before use.

  • Weighing and Transfer: When weighing the solid compound, do so within a chemical fume hood to minimize the risk of inhalation.[8] Use appropriate tools to handle the material and avoid generating dust.

  • In Solution: When working with solutions of 4-nitro-1H-pyrazol-1-amine, always wear double gloves and chemical splash goggles with a face shield.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.[1][7]

Disposal Plan:

Proper disposal is a critical aspect of safe laboratory practice. All waste contaminated with 4-nitro-1H-pyrazol-1-amine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and disposable labware, in a clearly labeled hazardous waste container.[8]

  • Liquid Waste: Dispose of all solutions containing 4-nitro-1H-pyrazol-1-amine in a designated and appropriately labeled hazardous liquid waste container. Do not pour any waste down the drain.[1]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[5]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 4-nitro-1H-pyrazol-1-amine, ensuring both personal safety and the integrity of their research.

References

  • Capot Chemical. (2026, March 2). 4-nitro-1H-pyrazol-5-amine Material Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, July 12). Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Safety Data Sheet. Retrieved from [Link]

Sources

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